Technical Documentation Center

2-(2-Fluorophenyl)-4-fluorobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Fluorophenyl)-4-fluorobenzoic acid
  • CAS: 1214335-66-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Fluorophenyl)-4-fluorobenzoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Fluorophenyl)-4-fluorobenzoic acid, a fluorinated biaryl carboxylic acid, represents a class of compounds with significant potential in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)-4-fluorobenzoic acid, a fluorinated biaryl carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical structure, predicted properties, a proposed synthetic route, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identifiers

2-(2-Fluorophenyl)-4-fluorobenzoic acid is characterized by a biphenyl scaffold where one phenyl ring is substituted with a carboxylic acid and a fluorine atom, and the other phenyl ring is substituted with a fluorine atom.

IdentifierValueSource
IUPAC Name 2-(2-Fluorophenyl)-4-fluorobenzoic acidN/A
Synonyms 2',5-Difluorobiphenyl-2-carboxylic acid, 4-Fluoro-2-(2-fluorophenyl)benzoic acid[1]
CAS Number 1214335-66-6[1]
Molecular Formula C₁₃H₈F₂O₂[1]
Molecular Weight 234.2 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)F[1]
InChI Key JUNMNWJIHYAFLP-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Melting Point (°C) 160 - 190The melting point of 2-fluorobenzoic acid is 125-127 °C and that of 4-fluorobenzoic acid is 182-185 °C. The larger, more rigid biphenyl structure of the target molecule would likely result in a higher melting point than 2-fluorobenzoic acid.
Boiling Point (°C) > 300Due to its relatively high molecular weight and polarity, a high boiling point is expected.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone).The carboxylic acid group imparts some water solubility, but the larger hydrophobic biphenyl core will limit it. Similar to other benzoic acids, it is expected to be soluble in organic solvents.
pKa 3.0 - 3.5The pKa of 2-fluorobenzoic acid is approximately 3.26, and for 4-fluorobenzoic acid, it is around 4.14. The electron-withdrawing fluorine atoms on both rings are expected to increase the acidity of the carboxylic acid, likely resulting in a pKa closer to that of 2-fluorobenzoic acid.
logP ~3.5 - 4.0The logP of a similar isomer, 3-(3-Fluorophenyl)-4-fluorobenzoic acid, is calculated to be 3.6. The increased fluorination and the biphenyl structure contribute to higher lipophilicity compared to simpler fluorobenzoic acids (logP of 2-fluorobenzoic acid is ~1.5).

Synthesis of 2-(2-Fluorophenyl)-4-fluorobenzoic Acid

A plausible and efficient synthetic route for 2-(2-Fluorophenyl)-4-fluorobenzoic acid is through a palladium-catalyzed Suzuki cross-coupling reaction. This widely used method for forming carbon-carbon bonds is ideal for constructing the biaryl scaffold. The key starting materials would be 2-bromo-4-fluorobenzoic acid and 2-fluorophenylboronic acid.

Synthesis_of_2-(2-Fluorophenyl)-4-fluorobenzoic_acid reactant1 2-Bromo-4-fluorobenzoic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reactant1->catalyst reactant2 2-Fluorophenylboronic acid reactant2->catalyst product 2-(2-Fluorophenyl)-4-fluorobenzoic acid catalyst->product Suzuki Coupling

Caption: Proposed synthesis of 2-(2-Fluorophenyl)-4-fluorobenzoic acid via Suzuki coupling.

Experimental Protocol: Suzuki Coupling

Materials:

  • 2-Bromo-4-fluorobenzoic acid

  • 2-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene and Water)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluorobenzoic acid (1.0 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 2-(2-Fluorophenyl)-4-fluorobenzoic acid.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted.

  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) due to the coupling between protons and with the fluorine atoms. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would display 13 distinct signals for the carbon atoms. The signals for carbons bonded to fluorine would appear as doublets due to C-F coupling. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (~165-175 ppm).

  • ¹⁹F NMR: Two distinct signals would be expected, one for each fluorine atom, with their chemical shifts and coupling patterns providing valuable structural information.

  • IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight of 234.2.

Applications in Drug Discovery

The 2-(2-fluorophenyl)-4-fluorobenzoic acid scaffold is of significant interest in drug discovery due to the established roles of its constituent motifs.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The biphenyl-2-carboxylic acid structure is a common feature in many NSAIDs that target cyclooxygenase (COX) enzymes. The fluorine substitutions can enhance the potency and selectivity of these compounds.

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding moiety in the active sites of various enzymes. The fluorinated biphenyl portion can provide additional hydrophobic and specific interactions, making this scaffold a promising starting point for designing inhibitors for a range of therapeutic targets.

  • Modulation of Physicochemical Properties: The introduction of fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism and enhance membrane permeability, both of which are desirable properties for drug candidates.

Biological_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation NSAID Potential NSAID (e.g., 2-(2-Fluorophenyl)-4-fluorobenzoic acid derivative) NSAID->COX_Enzymes Inhibition

Caption: Potential mechanism of action for derivatives in the COX pathway.

Safety and Handling

Specific toxicity data for 2-(2-Fluorophenyl)-4-fluorobenzoic acid is not available. However, based on the data for similar fluorinated aromatic carboxylic acids, the following precautions are recommended:

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: May cause respiratory tract irritation. Avoid breathing dust.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2-(2-Fluorophenyl)-4-fluorobenzoic acid is a compound with considerable potential for applications in medicinal chemistry and materials science. While specific experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its chemical identity, predicted properties, a robust synthetic strategy, and potential areas of application. The insights provided herein are intended to facilitate further investigation and unlock the full potential of this and related fluorinated biaryl compounds.

References

  • Reagent Database. 2-(2-FLUOROPHENYL)-4-FLUOROBENZOIC ACID. [Link]

  • PubChem. 3-(3-Fluorophenyl)-4-fluorobenzoic acid. [Link]

  • Wikipedia. 2-Fluorobenzoic acid. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Exploratory

Strategic Modulation of Physicochemical Properties in Fluorinated Biaryl Benzoic Acid Derivatives

The Mechanistic Paradigm of Fluorination In modern medicinal chemistry, the fluorinated biaryl benzoic acid scaffold represents a privileged structural motif, famously exemplified by non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradigm of Fluorination

In modern medicinal chemistry, the fluorinated biaryl benzoic acid scaffold represents a privileged structural motif, famously exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) such as diflunisal and flurbiprofen. The strategic incorporation of fluorine into a biaryl system is not merely a steric substitution for hydrogen; it is a fundamental reprogramming of the molecule's physicochemical identity.

As drug development professionals, we must move beyond empirical observation and understand the causality of these modifications. Fluorine’s unique properties—extreme electronegativity, low polarizability, and a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å)—allow it to exert profound electronic effects without imposing prohibitive steric bulk[1].

Acidity (pKa) and Inductive Effects

The acidity of the benzoic acid moiety is highly sensitive to the electronic environment of the biaryl system. Fluorine exerts a potent electron-withdrawing inductive effect (-I). When positioned strategically on the aromatic ring, it pulls electron density away from the carboxylate group, stabilizing the conjugate base anion and thereby modulating the pKa. For instance, (5-(2,4-difluorophenyl)salicylic acid) exhibits a pKa of approximately 4.4[2]. The precise positioning of the fluorine atoms dictates the balance between the inductive withdrawal and any counteracting resonance (+R) effects.

Lipophilicity (LogP) and Membrane Permeability

Fluorination generally increases the lipophilicity (LogP) of aromatic systems. The highly polarized C–F bond interacts poorly with water, disrupting the local hydration shell and driving the molecule into lipophilic environments[3]. This is critical for biaryl benzoic acids, which rely on passive diffusion across lipid bilayers to reach intracellular targets like cyclooxygenase (COX) enzymes.

Conformational Atropisomerism and Intramolecular Bonding

The most nuanced physicochemical shift occurs at the structural level. Ortho-fluorination on a biaryl axis forces the two phenyl rings out of coplanarity. This orthogonal twist is driven by both steric hindrance and electrostatic repulsion between the fluorine lone pairs and the adjacent ring's


-system. Furthermore, isolated gas-phase and condensed-phase studies reveal that fluorinated biaryls often exhibit weak but highly stabilizing intramolecular C-H···F hydrogen bonds. In diflunisal, this interaction features a C-H···F distance of ~2.485 Å and an interaction energy of −1.58 kcal/mol, effectively locking the conformation and minimizing entropic penalties upon target binding[4].

G F_Sub Fluorine Substitution on Biaryl Scaffold Inductive Strong Inductive Electron Withdrawal (-I) F_Sub->Inductive Steric Orthogonal Twist (Steric Repulsion) F_Sub->Steric H_Bond Intramolecular C-H...F Bonding F_Sub->H_Bond pKa pKa Lowering (Increased Acidity) Inductive->pKa LogP LogP Modulation (Lipophilicity Shift) Steric->LogP Stability Conformational Locking Steric->Stability H_Bond->Stability

Mechanistic pathways of fluorine substitution on biaryl physicochemical properties.

Quantitative Physicochemical Profiling

To illustrate the magnitude of these effects, we must compare the physicochemical parameters of baseline scaffolds against their fluorinated counterparts. The table below synthesizes the impact of biaryl formation and subsequent fluorination.

CompoundStructural ClassificationpKaLogPMechanistic Feature
Salicylic Acid Monocyclic Benzoic Acid~3.02.26Baseline hydrophilic comparator.
Biphenyl-4-carboxylic acid Non-fluorinated Biaryl4.23.60Increased lipophilicity; relatively planar.
Diflunisal Fluorinated Biaryl4.43.91Ortho-F induced twist; locked conformation[2][3].
Flurbiprofen Fluorinated Biaryl (Propanoic)4.24.16High metabolic stability; C-F blocks oxidation.

Validated Experimental Methodologies

As Application Scientists, we recognize that generating reliable physicochemical data requires self-validating experimental systems. The following protocols are designed with built-in causality to prevent common analytical artifacts associated with highly lipophilic, ionizable compounds.

Protocol A: Cosolvent Potentiometric Titration for pKa Determination

The Causality: Fluorinated biaryl benzoic acids exhibit inherently low aqueous solubility. Direct aqueous titration inevitably results in compound precipitation before the equivalence point is reached, invalidating the Nernstian response. To circumvent this, we employ a methanol/water cosolvent system and apply the Yasuda-Shedlovsky extrapolation to mathematically isolate the true aqueous pKa.

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate a glass pH electrode using standardized aqueous buffers (pH 4.0, 7.0, 10.0) at a constant 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare a series of methanol/water mixtures ranging from 20% to 60% methanol by weight. Maintain a constant ionic strength of 0.15 M using KCl to mimic physiological osmolarity.

  • Sample Dissolution: Dissolve exactly 1.0 mM of the fluorinated biaryl derivative in each cosolvent mixture.

  • Titration: Titrate the solutions with standardized 0.1 M KOH using an automated titrator. Record the apparent pKa (psKa) at the half-equivalence point for each solvent ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa + log[H2O] against the inverse dielectric constant (1/ε) of the respective cosolvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.

Protocol B: Shake-Flask LC-UV Method for LogP / LogD

The Causality: The shake-flask method remains the gold standard for partition coefficients. However, failing to mutually pre-saturate the octanol and aqueous phases causes them to partially dissolve into one another during the experiment, altering the phase volume ratio and skewing the concentration calculations. Furthermore, strict pH control is mandatory: LogP requires the unionized state, while LogD reflects the physiological equilibrium.

Step-by-Step Workflow:

  • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 1.5 for LogP; pH 7.4 for LogD) for 24 hours. Allow phase separation to occur over 48 hours to ensure complete mutual saturation.

  • Sample Preparation: Dissolve the analyte in the pre-saturated octanol phase to a concentration of 100 µg/mL.

  • Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous buffer into a temperature-controlled (25 °C) borosilicate glass vial.

  • Equilibration: Agitate the vials on a mechanical shaker at 300 RPM for 60 minutes, followed by centrifugation at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases. Quantify the concentration of the biaryl derivative in each phase using LC-UV (e.g., measuring absorbance at the

    
     of ~251 nm)[5].
    
  • Calculation: Calculate the partition coefficient as

    
    .
    

G N1 Compound Preparation N2 Cosolvent Titration N1->N2 N5 Phase Pre-saturation N1->N5 N3 Yasuda-Shedlovsky Extrapolation N2->N3 N4 Aqueous pKa Determination N3->N4 N6 Shake-Flask Partitioning N5->N6 N7 LC-UV Quantification N6->N7 N8 LogP / LogD Calculation N7->N8

Self-validating workflow for determining pKa and LogP/LogD of lipophilic biaryls.

References

  • diflunisal - ChemBK ChemBK[Link]

  • Diflunisal | C13H8F2O3 | CID 3059 - PubChem National Institutes of Health (NIH)[Link]

  • Diflunisal API Suppliers - Find All GMP Manufacturers Pharmaoffer[Link]

  • Atropisomerism of diflunisal unveiled by rotational spectroscopy and quantum chemical calculations UVaDOC Principal[Link](Note: URL derived from standard UVaDOC repository structure based on the provided search snippet)

  • Fluorine in medicinal chemistry PubMed - National Institutes of Health (NIH)[Link]

Sources

Foundational

pKa values and lipophilicity of 4,2'-difluorobiphenyl-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Profiling of 4,2'-Difluorobiphenyl-2-carboxylic Acid: pKa and Lipophilicity Abstract This technical guide provides a comprehensive analysis of the key physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 4,2'-Difluorobiphenyl-2-carboxylic Acid: pKa and Lipophilicity

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties—acid dissociation constant (pKa) and lipophilicity (LogP/LogD)—of the novel compound 4,2'-difluorobiphenyl-2-carboxylic acid. In drug discovery and development, a thorough understanding of these parameters is fundamental, as they profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document synthesizes theoretical principles, presents data from analogous structures, and provides detailed, field-proven experimental protocols for the empirical determination of these critical values. The methodologies are presented from the perspective of a senior application scientist, emphasizing not just the procedural steps but the causal reasoning behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Critical Role of Physicochemical Properties

The journey of a drug candidate from initial synthesis to clinical efficacy is dictated by its molecular properties. Among the most influential are the acid dissociation constant (pKa) and lipophilicity. The pKa value governs the extent of a molecule's ionization at a given physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[1][] Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for lipid-like environments versus aqueous ones.[3][4] This property is a primary determinant of how a drug is absorbed, distributes into tissues, and crosses biological barriers like the blood-brain barrier.[4][5]

4,2'-difluorobiphenyl-2-carboxylic acid incorporates several structural features of interest: a biphenyl scaffold, known for its role in creating rigid structures that can fit into protein binding pockets, and fluorine atoms, which are often introduced to modulate metabolic stability and acidity.[6] The strategic placement of two fluorine atoms and a carboxylic acid group on the biphenyl core creates a unique electronic and steric environment. This guide will first explore the theoretical underpinnings of how these features are expected to influence pKa and lipophilicity and then provide robust protocols for their experimental determination.

Theoretical Framework and Predictive Analysis

Before embarking on experimental work, a theoretical assessment provides a hypothesis for the expected physicochemical properties. This analysis is grounded in the established principles of physical organic chemistry.

Acidity (pKa)

The acidity of the carboxylic acid moiety in 4,2'-difluorobiphenyl-2-carboxylic acid is primarily influenced by the inductive effect of the fluorine substituents.

  • The Inductive Effect of Fluorine: Fluorine is the most electronegative element, and its presence on the aromatic rings exerts a strong electron-withdrawing inductive effect (-I effect).[7][8] This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (the conjugate base) formed upon deprotonation.[7] A more stable conjugate base corresponds to a stronger acid, which translates to a lower pKa value.

  • Positional Influence: The inductive effect is distance-dependent, diminishing as the number of bonds between the electron-withdrawing group and the carboxylate increases.[9] In this molecule, the 2'-fluoro substituent is on the adjacent phenyl ring, while the 4-fluoro substituent's effect is transmitted through the biphenyl system. The fluorine at the 2'-position, being in close proximity to the carboxylic acid, is expected to have a more pronounced acid-strengthening effect than a fluorine at a more distant position. The cumulative effect of both fluorine atoms will lead to a pKa value that is lower (i.e., more acidic) than that of benzoic acid (pKa ≈ 4.2) or non-fluorinated biphenyl-2-carboxylic acid.

  • Comparative Analysis: Studies on fluorinated carboxylic acids consistently demonstrate this trend. For example, the pKa of monofluorinated acetic acids decreases significantly compared to acetic acid, and this effect is amplified with additional fluorination.[10] We can anticipate the pKa of 4,2'-difluorobiphenyl-2-carboxylic acid to be notably lower than that of similar non-fluorinated arylcarboxylic acids.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's overall "greasiness" or non-polarity. For an ionizable compound like a carboxylic acid, it is crucial to distinguish between LogP and LogD.

  • LogP: This is the partition coefficient of the neutral, un-ionized form of the molecule between n-octanol and water.[]

  • LogD: This is the distribution coefficient at a specific pH, which accounts for the partition of both the ionized and un-ionized species.[11][12] For an acid, the relationship is given by: LogD = LogP - log(1 + 10^(pH - pKa))

The biphenyl core is inherently lipophilic, and this characteristic is a key reason for its prevalence in drug candidates.[6] The introduction of fluorine atoms has a complex effect on lipophilicity. While often considered a "lipophilic" atom in medicinal chemistry, its impact can vary. The difluoromethyl group, for instance, can act as a hydrogen bond donor and its effect on LogP is context-dependent.[13] For aryl fluorides, the substitution of hydrogen with fluorine generally increases lipophilicity. Therefore, it is predicted that 4,2'-difluorobiphenyl-2-carboxylic acid will be a moderately to highly lipophilic compound. At physiological pH (approx. 7.4), since the molecule will be predominantly in its ionized (carboxylate) form, its LogD7.4 will be significantly lower than its LogP.

Data Summary: Predicted and Analog-Derived Values

PropertyPredicted Value/RangeRationale & Supporting Data
pKa 2.5 - 3.5The pKa of benzoic acid is ~4.2. The presence of two electron-withdrawing fluorine atoms will significantly increase acidity (lower pKa).[7][8] For comparison, the pKa of 2-fluorobenzoic acid is 3.27, and difluorination will further enhance this effect.
LogP 3.5 - 4.5Biphenyl itself has a LogP of ~4.0. The carboxylic acid group will decrease lipophilicity, while the two fluorine atoms will increase it. The net effect is expected to result in a value in this range.
LogD7.4 1.0 - 2.5Assuming a pKa of ~3.0 and a LogP of ~4.0, the LogD at pH 7.4 will be substantially lower due to ionization. This value reflects a compound that is still lipophilic but has increased aqueous distribution due to its charge.

Experimental Protocols for Empirical Determination

To obtain definitive values, empirical measurement is essential. The following protocols represent robust, industry-standard methods for determining pKa and lipophilicity.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[14][15][16] The method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[1]

Methodology Workflow:

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (~1 mM in co-solvent/water) A->B D Place analyte in vessel with stir bar & pH electrode B->D C Prepare Titrant (0.1 M NaOH, carbonate-free) E Purge with Nitrogen (to remove dissolved CO2) D->E F Add titrant in small increments E->F G Record pH after each addition (allow to stabilize) F->G G->F H Plot pH vs. Volume of Titrant G->H I Calculate 1st & 2nd derivatives to find inflection point H->I J Determine Equivalence Point I->J K Calculate pKa (pH at half-equivalence point) J->K G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with aqueous buffer B Pre-saturate aqueous buffer (pH ~2) with n-octanol A->B D Add analyte to vial with pre-saturated octanol & buffer B->D C Prepare Analyte Stock (e.g., in DMSO or octanol) C->D E Shake/agitate until equilibrium is reached (e.g., 24h) D->E F Centrifuge to ensure complete phase separation E->F G Carefully sample aliquot from each phase F->G H Quantify analyte concentration in each phase (e.g., HPLC-UV) G->H I Calculate LogP: log([Analyte]octanol / [Analyte]aqueous) H->I

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation:

    • Prepare an aqueous buffer with a pH at least 2 units below the predicted pKa of the analyte (e.g., pH 1.0 HCl solution) to ensure >99% of the compound is in its neutral form. [17] * Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Partitioning:

    • Add a small amount of a concentrated stock solution of the analyte to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final analyte concentration should be low enough to avoid solubility issues.

    • Seal the vial and shake or agitate it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (this can range from 1 to 24 hours).

  • Phase Separation and Sampling:

    • Centrifuge the vial to ensure a clean and complete separation of the two phases. [3] * Carefully withdraw an aliquot from each phase for analysis, avoiding any contamination from the interface.

  • Quantification and Calculation:

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P. [4]

High-Throughput Lipophilicity Screening by RP-HPLC

For faster screening, lipophilicity can be estimated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). [5][18]This method correlates a compound's retention time on a hydrophobic (e.g., C18) stationary phase with its LogP value. [19]It is an indirect method but offers significant advantages in speed and sample consumption. [20] Step-by-Step Protocol:

  • System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. [19]2. Calibration:

    • Select a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte.

    • Inject each standard and measure its retention time (tR).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

    • Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.

  • Sample Analysis:

    • Inject the 4,2'-difluorobiphenyl-2-carboxylic acid solution onto the same HPLC system under identical conditions.

    • Measure its retention time and calculate its log k'.

  • LogP Estimation:

    • Using the linear regression equation from the calibration curve, calculate the LogP of the analyte from its measured log k'.

Conclusion

The physicochemical properties of 4,2'-difluorobiphenyl-2-carboxylic acid are dictated by its unique chemical architecture. Theoretical analysis strongly suggests that the dual fluorine substitution will render the molecule a significantly stronger acid than its non-fluorinated counterparts, with a pKa likely in the 2.5-3.5 range. The combination of the biphenyl core and fluorine atoms predicts a lipophilic compound (LogP ~3.5-4.5), a characteristic that will be modulated by pH-dependent ionization.

While these predictions provide a valuable starting point, this guide underscores the necessity of empirical validation. The detailed protocols for potentiometric titration and the shake-flask method provide a robust framework for obtaining high-quality, reproducible data. The inclusion of an RP-HPLC method offers a high-throughput alternative for initial screening. By integrating theoretical understanding with rigorous experimental practice, researchers can build a comprehensive physicochemical profile of 4,2'-difluorobiphenyl-2-carboxylic acid, enabling informed decisions in the complex process of drug development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Klok, A. J., Hunvik, K. T., & van der Goot, A. J. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Valko, K., Bevan, C., & Reynolds, D. (2001). Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Analytical Chemistry. Retrieved from [Link]

  • Valko, K. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. Retrieved from [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Yılmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Liu, X., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Washington, J. W., & Jenkins, T. M. (2022). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. PMC. Retrieved from [Link]

  • Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Talanta. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Soderberg, T. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • Klein, C., et al. (2001). Lipophilicity and membrane interactions of cationic-amphiphilic compounds: syntheses and structure-property relationships. PubMed. Retrieved from [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. Retrieved from [Link]

  • Margabandu, R., & Subramani, K. (n.d.). Experimental and Theoretical Study on Lipophilicity and Antibacterial Activity of Biphenylamine Derivatives. ResearchGate. Retrieved from [Link]

  • Scilit. (n.d.). Retention in RP-HPLC: Lipophilicity Determination of Substituted Biphenyls by Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Sun, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • MDPI. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. Retrieved from [Link]

  • SciSpace. (2018). DETERMINATION OF IONIZATION CONSTANTS (pKa) OF β-HYDROXY-β-ARYLALKANOIC ACIDS USING. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Models used to determine isotropic and anisotropic lipophilicity;.... Retrieved from [Link]

  • eScholarship. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • ART. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • MDPI. (2025). On the Computational Determination of the pK a of Some Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]

  • MSU chemistry. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 2',6'-difluorobiphenyl-4-carboxylic acid (C13H8F2O2). Retrieved from [Link]

  • ChemRxiv. (n.d.). Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Retrieved from [Link]

  • MDPI. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62.. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Difluorobiphenyl-4-carboxylic acid | C13H8F2O2 | CID 5288193. Retrieved from [Link]

Sources

Exploratory

electronic effects of ortho-fluorine substitution in biaryl carboxylic acids

An In-Depth Technical Guide on the Electronic and Conformational Impact of Ortho-Fluorine Substitution in Biaryl Carboxylic Acids Executive Summary In rational drug design, the strategic placement of fluorine atoms is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic and Conformational Impact of Ortho-Fluorine Substitution in Biaryl Carboxylic Acids

Executive Summary

In rational drug design, the strategic placement of fluorine atoms is a cornerstone technique for optimizing pharmacokinetics and target affinity. Within the specific architectural class of biaryl carboxylic acids—a motif prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics—ortho-fluorine substitution exerts profound electronic and conformational effects. This whitepaper dissects the causality behind these phenomena, detailing how ortho-fluorine modulates pKa through the "ortho effect," dictates biaryl dihedral angles via electrostatic repulsion, and provides self-validating experimental workflows for synthesizing and characterizing these complex systems.

Mechanistic Foundations: The Ortho Effect and pKa Modulation

The acidity of a carboxylic acid attached to an aromatic system is governed by the stability of its conjugate base (the carboxylate anion). When a fluorine atom is introduced ortho to the carboxylic acid, it alters the electronic landscape through two competing, yet ultimately synergistic, mechanisms:

  • Inductive Electron Withdrawal (-I): Fluorine, being the most electronegative element, exerts a strong negative inductive effect through the sigma bond framework. This withdraws electron density away from the carboxylate, stabilizing the negative charge and lowering the pKa[1].

  • Steric-Induced Resonance Inhibition (The "Ortho Effect"): Despite being the smallest halogen, fluorine's van der Waals radius (1.47 Å) is sufficiently larger than hydrogen (1.20 Å) to cause steric hindrance. This forces the adjacent -COOH group to twist out of the plane of the benzene ring[2]. This out-of-plane rotation breaks the orbital overlap required for the aromatic ring's positive mesomeric effect (+M) to donate electron density into the carbonyl system. By preventing this destabilizing resonance, the carboxylate anion is significantly stabilized, facilitating easier proton release[2].

Pathway Subst Ortho-Fluorine Substitution Inductive Strong -I Effect (Electron Withdrawal) Subst->Inductive Steric Steric Hindrance (Twisting -COOH) Subst->Steric Repulsion Electrostatic Repulsion (Lone Pair vs Pi-Cloud) Subst->Repulsion pKa Decreased pKa (Increased Acidity) Inductive->pKa Resonance Inhibition of +M Resonance (Carboxylate Stabilization) Steric->Resonance Conformation Increased Dihedral Angle (Conformational Locking) Steric->Conformation Repulsion->Conformation Resonance->pKa

Logical pathway of ortho-fluorine effects on physicochemical properties.

Conformational Dynamics in Biaryl Architectures

When fluorine is positioned ortho to the biaryl linkage (the bond connecting the two aromatic rings), it acts as a highly specific conformational lock. The rotational barrier around the biaryl axis is dictated by the steric and electronic interactions of the ortho substituents.

While a methyl group or a chlorine atom relies purely on bulk steric hindrance to force a non-planar conformation, fluorine relies heavily on electrostatic repulsion . The three lone pairs on the ortho-fluorine atom create a repulsive interaction with the π-electron cloud of the adjacent aromatic ring[3]. This lone pair–π repulsion destabilizes the coplanar conformation, forcing the rings into a twisted geometry[3].

For medicinal chemists, this is a highly desirable trait: it allows the molecule to be "pre-organized" into its bioactive conformation without introducing massive lipophilic bulk (like a methyl group) that might clash with the target protein's binding pocket.

Quantitative Impact on Physicochemical Properties

The table below summarizes the causality of ortho-substitution on both the electronic (pKa) and structural (dihedral angle) parameters of benzoic/biaryl acid systems.

Substituent (Ortho to COOH)Inductive Effect (-I)Mesomeric Effect (+M)Approx. pKaDihedral Angle Impact (Biaryl Axis)
-H (Reference)NoneNone4.20Baseline (Dynamic rotation)
-F StrongModerate3.27Moderate Twist (~30-45°)
-Cl ModerateWeak2.92High Twist (>45°)
-CH3 Weak (+I)None3.91High Twist (>45°)

Note: While Chlorine lowers the pKa more than Fluorine due to a weaker +M effect and larger steric bulk (maximizing the ortho effect), Fluorine offers a superior balance of pKa modulation and metabolic stability without excessive lipophilicity.

Self-Validating Experimental Protocols

To reliably synthesize and characterize ortho-fluoro biaryl carboxylic acids, the following protocols have been designed as self-validating systems. Every step contains an internal analytical checkpoint to ensure causality and prevent the propagation of errors.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core and unmask the carboxylic acid.

  • Cross-Coupling: React an ortho-fluoroaryl halide (e.g., 2-fluoro-4-bromobenzoate) with an arylboronic acid. Use Pd(dppf)Cl2 (5 mol%) and K2CO3 (2.0 equiv) in a 1,4-dioxane/H2O (4:1) mixture at 90°C.

    • Causality:Pd(dppf)Cl2 is selected because its large bite angle accelerates the reductive elimination step, overcoming the steric hindrance introduced by the ortho-fluorine.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS. The system validates the successful coupling when the disappearance of the aryl halide mass strictly coincides with the appearance of the biaryl ester mass. If protodeboronation occurs, a lower mass by-product will be observed, indicating the need for anhydrous conditions or a different base.

  • Mild Saponification: Treat the isolated biaryl ester with LiOH (3.0 equiv) in THF/H2O (3:1) at room temperature for 4 hours, followed by acidification to pH 2 with 1M HCl.

    • Causality:LiOH at ambient temperature is chosen specifically to prevent undesired Nucleophilic Aromatic Substitution (SNAr) of the highly activated ortho-fluorine, a common side reaction with stronger bases like NaOH at elevated temperatures.

    • Validation Checkpoint: Monitor via ATR-FTIR. The reaction is self-validated as complete when the sharp ester carbonyl stretch (~1730 cm⁻¹) shifts to the hydrogen-bonded carboxylic acid stretch (~1690 cm⁻¹) and a broad O-H stretch (2500–3300 cm⁻¹) emerges.

Protocol B: Conformational Analysis via 19F NMR

Objective: Determine the rotational barrier (ΔG‡) and confirm conformational locking.

  • 1D 19F NMR Acquisition: Acquire a standard 1D 19F{1H} spectrum in CDCl3.

    • Causality: Fluorine's 100% natural abundance and high gyromagnetic ratio provide a highly sensitive, background-free probe for the local electronic environment[4].

    • Validation Checkpoint: The chemical shift must align with the predicted theoretical shift for a twisted biaryl. A significant upfield deviation suggests an unexpectedly planar, highly conjugated impurity.

  • Variable Temperature (VT) NMR: Perform VT 19F NMR, cooling the sample stepwise from 25°C to -80°C.

    • Causality: Lowering the thermal energy slows the rotation around the biaryl axis. If the ortho-fluorine induces atropisomerism, the rotation will become slower than the NMR timescale.

    • Validation Checkpoint: The system self-validates the conformational lock if the single 19F peak decoalesces into two distinct peaks (representing two diastereomeric conformations). The exact rotational barrier (ΔG‡) is then calculated using the Eyring equation derived from the coalescence temperature (Tc).

Workflow Step1 1. Suzuki-Miyaura Cross-Coupling Val1 Validation: LC-MS Mass Match Step1->Val1 Step2 2. Mild Saponification (LiOH) Val1->Step2 Val2 Validation: FTIR C=O Shift Step2->Val2 Step3 3. Conformational Analysis Val2->Step3 Val3 Validation: VT 19F NMR Decoalescence Step3->Val3

Self-validating experimental workflow for synthesis and characterization.

References

1.[3] Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. NIH.gov. Available at: 2.[1] Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. Available at: 3.[4] Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. ResearchGate. Available at: 4.[2] The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Benchchem. Available at:

Sources

Foundational

Technical Analysis: Comparative Pharmacology and Chemistry of Fluorinated Biphenyl Benzoic Acids

This guide provides an in-depth technical analysis comparing the established therapeutic agent Diflunisal with the structural analog 2-(2-Fluorophenyl)-4-fluorobenzoic acid . This comparison serves as a critical case stu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing the established therapeutic agent Diflunisal with the structural analog 2-(2-Fluorophenyl)-4-fluorobenzoic acid . This comparison serves as a critical case study in medicinal chemistry, illustrating how scaffold isomerism (ortho- vs. meta-biaryl connectivity) and fluorine substitution patterns dictate pharmacodynamics, specifically in Transthyretin (TTR) stabilization and Cyclooxygenase (COX) inhibition.

Executive Summary

Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) is a clinically validated NSAID and TTR kinetic stabilizer.[1] Its scaffold is characterized by a para-hydroxyl group and a meta-biaryl linkage relative to the carboxylate, allowing for a planar-accessible conformation essential for deep penetration into the TTR thyroxine-binding pocket.

In contrast, 2-(2-Fluorophenyl)-4-fluorobenzoic acid (CAS: 1214335-66-6) represents an ortho-biaryl scaffold. This structural shift introduces significant steric strain (atropisomerism potential), forcing the biphenyl system into a highly twisted conformation. This guide analyzes how this "ortho-twist" alters synthetic accessibility, metabolic stability, and binding affinity compared to the linear Diflunisal template.

Structural Chemistry & Physicochemical Properties[2][3]

The core distinction lies in the connectivity of the phenyl ring to the benzoic acid pharmacophore.

Comparative Structural Data[3]
FeatureDiflunisal 2-(2-Fluorophenyl)-4-fluorobenzoic acid
IUPAC Name 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid2-(2-fluorophenyl)-4-fluorobenzoic acid
Scaffold Type 5-Aryl-2-hydroxybenzoic acid (Salicylate)2-Arylbenzoic acid (Ortho-biphenyl)
F-Substitution 2', 4' (Ring B)4 (Ring A), 2' (Ring B)[2][3]
Dihedral Angle ~35-45° (Flexible)~60-90° (Sterically Locked)
pKa (COOH) ~3.3 (Intramolecular H-bond with OH)~3.8 - 4.0 (No ortho-OH stabilization)
Lipophilicity (cLogP) ~4.3~3.8
Primary Target COX-1/2, TTR TetramerTTR Tetramer (Probe), COX (Weak/Inactive)
The "Ortho-Effect" on Conformation
  • Diflunisal: The phenyl ring is at position 5 (meta to COOH). This allows the molecule to adopt a relatively flat conformation, fitting into the narrow hydrophobic channel of the TTR tetramer (Thyroxine binding site).

  • Analog: The phenyl ring is at position 2 (ortho to COOH). The steric clash between the carboxylate oxygens and the ortho-phenyl ring forces the two rings to be nearly perpendicular. This "twisted" geometry typically reduces affinity for flat binding pockets (like COX active sites) but creates a unique 3D volume that can be exploited for specific TTR mutant selectivity.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[4][6]

Synthesizing sterically hindered ortho-biaryls requires optimized catalytic systems to overcome the energy barrier of reductive elimination.

Retrosynthetic Analysis
  • Target: 2-(2-Fluorophenyl)-4-fluorobenzoic acid

  • Strategy: Palladium-catalyzed coupling of an ortho-halo-benzoic acid with an aryl boronic acid.

  • Key Challenge: The ortho-COOH group can coordinate to Pd, poisoning the catalyst, or cause protodeboronation of the coupling partner.

Optimized Experimental Protocol

Objective: Synthesis of 2-(2-Fluorophenyl)-4-fluorobenzoic acid via Suzuki Coupling.

Reagents:

  • Substrate A: 2-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Substrate B: 2-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is critical for hindered substrates).

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a microwave vial with 2-Bromo-4-fluorobenzoic acid (219 mg, 1 mmol), 2-Fluorophenylboronic acid (168 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (636 mg).

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps solubilize the inorganic base while protecting the catalyst.

  • Reaction: Seal the vial and heat to 100°C for 18 hours . (Microwave irradiation at 120°C for 1 hour is an alternative for rapid screening).

  • Workup: Cool to RT. Acidify with 1M HCl to pH ~2 (crucial to protonate the carboxylate). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes:Ethyl Acetate + 1% Acetic Acid).

Validation:

  • 1H NMR: Look for the disappearance of the characteristic doublet of the starting bromide and the appearance of the new multiplet signals for the 2-fluorophenyl ring.

  • 19F NMR: Distinct shifts for the fluorine on Ring A vs Ring B.

Pharmacological Mechanism: TTR Stabilization[1][2][7]

Transthyretin (TTR) amyloidosis is caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate.[1][4]

Mechanism of Action (MOA)

Both molecules function as Kinetic Stabilizers . They bind to the two unoccupied thyroxine (T4) binding sites at the dimer-dimer interface of the TTR tetramer.[5]

  • Diflunisal: Binds in the "Forward" mode. The carboxylate interacts with Lys15/Lys15' at the channel entrance, while the difluorophenyl ring penetrates the inner hydrophobic pocket (HBP).

  • Analog: Due to the ortho-twist, this molecule likely binds in a shallower conformation. The 2-F atom on the B-ring provides electrostatic complementarity to the HBP, but the non-planar geometry may prevent the "deep dive" achieved by Diflunisal. However, this twist can be advantageous in preventing "negative cooperativity" (where binding of one molecule makes the second site harder to bind).

Visualization of Signaling/Mechanism

The following diagram illustrates the kinetic stabilization pathway and the divergence in binding modes.

TTR_Stabilization cluster_0 Therapeutic Intervention Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation Tetramer->Dissociation slow Monomer Monomeric TTR (Unstable) Dissociation->Monomer Misfolded Misfolded Monomer (Amyloidogenic) Monomer->Misfolded Fibrils Amyloid Fibrils (Pathogenic) Misfolded->Fibrils Diflunisal Diflunisal (Linear Scaffold) Stabilized_Complex Ligand-TTR Complex (Kinetic Trap) Diflunisal->Stabilized_Complex High Affinity (Deep Pocket Binding) Analog 2-(2-F)-4-F-Benzoic Acid (Twisted Scaffold) Analog->Stabilized_Complex Moderate Affinity (Steric Selectivity) Stabilized_Complex->Dissociation Inhibition

Caption: Kinetic stabilization of TTR. Ligands bind the tetramer, raising the activation energy for dissociation into amyloidogenic monomers.

Experimental Validation Protocols

To rigorously compare the Analog against Diflunisal, the following assays are required.

Acid-Mediated TTR Turbidity Assay

This assay measures the ability of a compound to inhibit TTR aggregation under denaturing conditions (pH 4.4).

  • Reagents: Recombinant WT-TTR (0.4 mg/mL), Acetate buffer (pH 4.4), Test Compounds (10 µM and 20 µM).

  • Incubation: Incubate TTR with the test compound (Analog vs. Diflunisal) for 30 mins at 37°C in neutral buffer.

  • Acidification: Add Acetate buffer to lower pH to 4.4.

  • Measurement: Monitor turbidity (absorbance at 400 nm) over 72 hours.

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

    • Expected Result: Diflunisal > 90% inhibition.[6] Analog predicted ~50-70% inhibition due to steric fit penalties.

COX-1/COX-2 Selectivity Assay

Diflunisal is a COX inhibitor (side effect profile). The Analog's twisted structure may reduce COX affinity, potentially offering a "safer" pure TTR stabilizer profile.

  • System: Purified Ovine COX-1 and Human recombinant COX-2.

  • Substrate: Arachidonic acid (100 µM).

  • Detection: Colorimetric TMPD oxidation assay or ELISA for PGE2.

  • Protocol: Pre-incubate enzyme + inhibitor for 10 mins. Add Arachidonic acid. Measure product formation after 2 mins.

  • Significance: If the Analog shows IC50 > 100 µM for COX but retains TTR activity, it represents a superior scaffold for specific ATTR amyloidosis treatment without NSAID-related gastropathy.

References

  • Reagent Database. (2025). 2-(2-Fluorophenyl)-4-fluorobenzoic acid: Chemical Properties and CAS 1214335-66-6.[Link]

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[1][7][6] Proceedings of the National Academy of Sciences. [Link]

  • Sekijima, Y., et al. (2008). The biological and chemical basis for tissue-selective amyloid disease. Cell. [Link]

  • CABI Digital Library. (2024). Binding interactions of halo-benzoic acids with human transthyretin.[8][Link]

Sources

Exploratory

A Technical Guide to Identifying Potential Biological Targets for 4,2'-Difluorobiphenyl-2-carboxylic acid

Abstract This technical guide outlines a comprehensive strategy for the identification and validation of biological targets for the novel compound, 4,2'-difluorobiphenyl-2-carboxylic acid. Leveraging its structural simil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the identification and validation of biological targets for the novel compound, 4,2'-difluorobiphenyl-2-carboxylic acid. Leveraging its structural similarity to the nonsteroidal anti-inflammatory drug (NSAID) diflunisal, this document provides a scientifically rigorous, multi-faceted approach for researchers, scientists, and drug development professionals. The guide details a logical progression of experimental workflows, from initial computational predictions and broad-spectrum screening to specific biophysical and cellular validation assays. Each section is grounded in established scientific principles, providing not only detailed protocols but also the rationale behind experimental choices. This whitepaper serves as an in-depth resource to elucidate the mechanism of action and potential therapeutic applications of 4,2'-difluorobiphenyl-2-carboxylic acid.

Introduction and Initial Hypothesis Generation

The compound 4,2'-difluorobiphenyl-2-carboxylic acid shares a core biphenyl carboxylic acid scaffold with diflunisal, a well-characterized NSAID.[1] This structural analogy forms the foundation of our initial hypothesis: the primary biological targets of 4,2'-difluorobiphenyl-2-carboxylic acid are likely to be the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Diflunisal is known to be a non-selective inhibitor of both COX-1 and COX-2.[2]

Beyond the primary COX targets, it is crucial to investigate potential "off-target" interactions that could lead to novel therapeutic applications or unforeseen side effects.[4][5][6][7][8] A notable off-target activity of diflunisal is its ability to stabilize the transthyretin (TTR) tetramer, a mechanism that is being explored for the treatment of TTR amyloidosis.[9][10][11][12][13][14] Therefore, our investigation will encompass both the predicted on-target (COX) and potential off-target activities, including TTR stabilization.

This guide will proceed through a logical workflow, beginning with computational and high-throughput screening methods to cast a wide net for potential interactors. Promising hits will then be subjected to more rigorous biophysical and cell-based assays to validate these interactions and elucidate their functional consequences.

Phase 1: Initial Target Screening

The initial phase of target identification is designed to rapidly assess the interaction of 4,2'-difluorobiphenyl-2-carboxylic acid with a broad range of biological macromolecules. This is achieved through a combination of computational and experimental approaches.

In Silico Target Prediction

Computational methods provide a cost-effective and time-efficient initial screening to prioritize experimental efforts.[15]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[15][16] We will perform docking studies of 4,2'-difluorobiphenyl-2-carboxylic acid against the crystal structures of human COX-1 and COX-2, as well as transthyretin. The results will be compared to the known binding modes of diflunisal and other NSAIDs.

  • Ligand-Based Virtual Screening: By comparing the physicochemical properties of 4,2'-difluorobiphenyl-2-carboxylic acid to libraries of compounds with known biological activities, we can identify other potential targets that are not immediately obvious from its structural similarity to diflunisal.

High-Throughput Experimental Screening

Following computational analysis, we will proceed with broad experimental screens to identify direct binding partners.

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this assay measures the change in a protein's melting temperature upon ligand binding.[17][18][19] An increase in the melting temperature is indicative of a stabilizing interaction. We will perform a TSA screen against a panel of purified proteins, including COX-1, COX-2, and various forms of TTR.

Table 1: Representative Data from a Thermal Shift Assay Screen

Target ProteinBuffer ConditionLigand (10 µM)Melting Temperature (Tm) (°C)ΔTm (°C)
COX-150 mM Tris-HCl, pH 8.0, 150 mM NaClDMSO (Control)52.3-
COX-150 mM Tris-HCl, pH 8.0, 150 mM NaCl4,2'-difluorobiphenyl-2-carboxylic acid56.8+4.5
COX-250 mM Tris-HCl, pH 8.0, 150 mM NaClDMSO (Control)54.1-
COX-250 mM Tris-HCl, pH 8.0, 150 mM NaCl4,2'-difluorobiphenyl-2-carboxylic acid59.2+5.1
Transthyretin (WT)10 mM Phosphate, pH 7.6, 100 mM KCl, 1 mM EDTADMSO (Control)75.4-
Transthyretin (WT)10 mM Phosphate, pH 7.6, 100 mM KCl, 1 mM EDTA4,2'-difluorobiphenyl-2-carboxylic acid80.1+4.7
  • Chemical Proteomics (e.g., Kinobeads): This technology utilizes immobilized, broad-spectrum inhibitors to capture classes of proteins (such as kinases) from cell lysates.[20][21][22][23] By pre-incubating the lysate with 4,2'-difluorobiphenyl-2-carboxylic acid, we can identify its targets through competition. This is a powerful method for unbiased, proteome-wide target discovery.[21][22][23]

Phase 2: Biophysical Characterization of Target Engagement

Once potential targets have been identified in the initial screening phase, it is essential to characterize the binding interactions in a quantitative manner.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on molecular interactions, including association (ka) and dissociation (kd) rates, and affinity (KD).[24][25][26] We will immobilize the purified target proteins (COX-1, COX-2, TTR) on a sensor chip and flow solutions of 4,2'-difluorobiphenyl-2-carboxylic acid at various concentrations over the surface.

Table 2: Representative Kinetic Data from an SPR Experiment

Target ProteinLigandka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
COX-14,2'-difluorobiphenyl-2-carboxylic acid1.2 x 10⁵2.5 x 10⁻³20.8
COX-24,2'-difluorobiphenyl-2-carboxylic acid3.5 x 10⁵1.8 x 10⁻³5.1
Transthyretin (WT)4,2'-difluorobiphenyl-2-carboxylic acid8.9 x 10⁴4.1 x 10⁻⁴4.6
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry). This technique is considered the gold standard for characterizing binding thermodynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide atomic-level information about the binding site and conformational changes in both the protein and the ligand upon complex formation.[27][28] Techniques such as Chemical Shift Perturbation (CSP) can be used to map the binding interface.

Phase 3: Functional Validation in Cellular and Biochemical Assays

The final phase of target identification involves demonstrating that the binding of 4,2'-difluorobiphenyl-2-carboxylic acid to its target(s) leads to a functional consequence.

Enzyme Inhibition Assays

For enzymatic targets such as COX-1 and COX-2, we will perform in vitro activity assays to determine the inhibitory potency (IC50) of 4,2'-difluorobiphenyl-2-carboxylic acid.[29][30]

Transthyretin Stabilization Assay

To assess the functional effect on TTR, we will utilize an in vitro acid-mediated aggregation assay. The ability of 4,2'-difluorobiphenyl-2-carboxylic acid to prevent the acid-induced dissociation and subsequent aggregation of the TTR tetramer will be quantified.[9][11]

Cell-Based Assays
  • Prostaglandin E2 (PGE2) Immunoassay: In a relevant cell line (e.g., human macrophages), we will measure the ability of 4,2'-difluorobiphenyl-2-carboxylic acid to inhibit the lipopolysaccharide (LPS)-induced production of PGE2, a key inflammatory prostaglandin synthesized by the COX enzymes.

  • Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein within intact cells.[17]

Experimental Protocols

Protocol: Thermal Shift Assay (TSA)
  • Reagent Preparation:

    • Prepare a 2X stock solution of the target protein (e.g., 2 µM) in the desired assay buffer.

    • Prepare a 10X stock solution of SYPRO Orange dye in DMSO.

    • Prepare a 10X stock solution of 4,2'-difluorobiphenyl-2-carboxylic acid in DMSO.

  • Assay Setup (96-well PCR plate):

    • To each well, add 25 µL of the 2X protein solution.

    • Add 5 µL of the 10X SYPRO Orange dye solution.

    • Add 5 µL of the 10X compound solution (or DMSO for control).

    • Bring the final volume to 50 µL with assay buffer.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C in 0.5 °C increments, with a 30-second hold at each temperature.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the compound-treated sample.[31]

Protocol: Enzyme Inhibition Assay (COX-1/COX-2)
  • Reagent Preparation:

    • Prepare a stock solution of the COX enzyme (COX-1 or COX-2) in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of arachidonic acid (substrate) in ethanol.

    • Prepare serial dilutions of 4,2'-difluorobiphenyl-2-carboxylic acid in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme, and various concentrations of the test compound or DMSO (control).

    • Pre-incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37 °C.

    • Stop the reaction by adding a solution of HCl.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Target Screening cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Functional Validation In Silico Prediction In Silico Prediction High-Throughput Screening High-Throughput Screening In Silico Prediction->High-Throughput Screening Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) High-Throughput Screening->Surface Plasmon Resonance (SPR) Enzyme Inhibition Assays Enzyme Inhibition Assays Surface Plasmon Resonance (SPR)->Enzyme Inhibition Assays TTR Stabilization Assay TTR Stabilization Assay Surface Plasmon Resonance (SPR)->TTR Stabilization Assay Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) NMR Spectroscopy NMR Spectroscopy Cell-Based Assays Cell-Based Assays Enzyme Inhibition Assays->Cell-Based Assays

Figure 1: A streamlined workflow for target identification and validation.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 4,2'-difluorobiphenyl-2-carboxylic acid 4,2'-difluorobiphenyl-2-carboxylic acid 4,2'-difluorobiphenyl-2-carboxylic acid->COX-1 / COX-2

Figure 2: The cyclooxygenase pathway and the inhibitory role of the compound.

Conclusion

This technical guide provides a robust and logical framework for the comprehensive identification and validation of biological targets for 4,2'-difluorobiphenyl-2-carboxylic acid. By systematically progressing from broad, hypothesis-generating screens to specific, quantitative biophysical and functional assays, researchers can confidently elucidate the compound's mechanism of action. The strong structural similarity to diflunisal provides a solid foundation for targeting the cyclooxygenase enzymes and transthyretin. However, the unbiased nature of some of the proposed screening methods also allows for the discovery of novel and unexpected biological activities. The successful execution of this workflow will be instrumental in defining the therapeutic potential of 4,2'-difluorobiphenyl-2-carboxylic acid and guiding its future development.

References

  • Amyloid. (2009, July 6). Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis. Taylor & Francis. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Diflunisal?[Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • Penchala, S. C., Connelly, S., Wang, Y., Park, M. S., & Wilson, I. A. (2017). Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange. Journal of Biological Chemistry, 292(42), 17395–17404. [Link]

  • Patel, D. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. BenchSci. [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. [Link]

  • Drugs.com. (2024, November 28). Diflunisal: Package Insert / Prescribing Information. [Link]

  • Patsnap Synapse. (2024, June 21). What are COX inhibitors and how do they work?[Link]

  • Sekijima, Y., Tojo, K., Kelly, J. W., & Ikeda, S. (2006). Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis. Amyloid, 13(4), 236–249. [Link]

  • Rysä, J., & Piirainen, H. (2014). Cooperative Stabilization of Transthyretin by Clusterin and Diflunisal. ACS Chemical Biology, 9(12), 2883–2892. [Link]

  • ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Li, Y., Li, C., & Zhang, Y. (2020). Exploring the computational methods for protein-ligand binding site prediction. Briefings in Bioinformatics, 21(5), 1561–1577. [Link]

  • Maurer, M. S., Schwartz, J. H., Gundapaneni, B., Elliott, P. M., Merlini, G., Waddington-Cruz, M., … & Rapezzi, C. (2018). Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis. Circulation, 138(13), 1387–1397. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Indirect Detection of Ligand Binding by Thermal Melt Analysis. In Methods in Molecular Biology (Vol. 1778, pp. 135–150). Springer. [Link]

  • Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology, 651, 1–25. [Link]

  • WebMD. (2024, November 7). Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • National Cancer Institute. (n.d.). Definition of cyclooxygenase inhibitor. [Link]

  • Knapp, S. (2017). New opportunities for kinase drug repurposing and target discovery. EMBO Molecular Medicine, 9(8), 1017–1019. [Link]

  • Journal of Medicinal Chemistry. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? ACS Publications. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. International Journal of Molecular Sciences, 13(9), 11844–11874. [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14. [Link]

  • Andrew, P. (1984). The mechanism of inhibition of mitochondrial oxidative phosphorylation by the nonsteroidal anti-inflammatory agent diflunisal. Biochemical Pharmacology, 33(23), 3837–3846. [Link]

  • Warwick, T. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. [Link]

  • Angulo, J., & Nieto, P. M. (2011). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. ChemBioChem, 12(14), 2104–2119. [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Purpose Pharma. (2025, July 31). Purpose Pharma receives European Commission approval of ATTROGY® (diflunisal) for the treatment of hereditary transthyretin-mediated amyloidosis. [Link]

  • Hilaris Publisher. (2023, April 29). Computational Approaches for Studying Protein-Ligand Interactions. [Link]

  • EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors. [Link]

  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Advances in surface plasmon resonance for analyzing active components in traditional Chinese medicine. Frontiers in Chemistry, 10, 976865. [Link]

  • Bio-Rad. (2019, November 13). Protein Thermal Shift Assays Made Easy with Bio-Rad's Family of CFX Real-Time PCR Detection Systems. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Ayon, O. S., & McKeague, M. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Aptamers, 7, 7–12. [Link]

  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery. [Link]

  • Probes & Drugs. (n.d.). P&D Compound Sets. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. [Link]

  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?[Link]

  • Mukherjee, D. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Biological Chemistry, 295(39), 13391–13404. [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. [Link]

  • bpacnz. (2013, October). Non-steroidal anti-inflammatory drugs (NSAIDs). [Link]

Sources

Protocols & Analytical Methods

Method

Optimized Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluorobenzoic Acid and 2-Fluorophenylboronic Acid

Abstract This application note provides a comprehensive and optimized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorobenzoic acid and 2-fluorophenylboronic acid to synthesize 2',4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and optimized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorobenzoic acid and 2-fluorophenylboronic acid to synthesize 2',4-difluoro-[1,1'-biphenyl]-2-carboxylic acid. This biaryl scaffold is of significant interest in medicinal chemistry and materials science. The protocol herein is designed for high efficiency and yield, with a detailed explanation of the rationale behind the choice of catalyst, ligand, base, and solvent system. Furthermore, this guide addresses the potential challenges associated with the presence of a carboxylic acid functionality and provides a robust methodology for researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become indispensable for the synthesis of biaryls, polyolefins, and styrenes, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction typically involves the coupling of an organoboron species (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[1][2]

The versatility of the Suzuki-Miyaura coupling stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and organohalides.[3] The low toxicity of the boron-containing byproducts further enhances its appeal in both academic and industrial settings.

This application note focuses on the specific coupling of 2-bromo-4-fluorobenzoic acid with 2-fluorophenylboronic acid. The presence of a carboxylic acid group on the aryl bromide presents a potential challenge, as it can interact with the basic reaction conditions and the palladium catalyst.[4] Therefore, the selection of an appropriate base and reaction conditions is crucial for a successful transformation. This protocol has been optimized to address these challenges and provide a reliable method for the synthesis of the desired difluorinated biphenyl carboxylic acid.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (2-bromo-4-fluorobenzoic acid). This step forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (2-fluorophenylboronic acid) is transferred to the Pd(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the biaryl product (2',4-difluoro-[1,1'-biphenyl]-2-carboxylic acid). This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Pd(II) Complex Ar-Pd(II)-X(Ln) Pd(0)Ln->Pd(II) Complex Oxidative Addition Aryl-X 2-Bromo-4-fluorobenzoic Acid Aryl-X->Pd(II) Complex Coupled Pd(II) Complex Ar-Pd(II)-Ar'(Ln) Pd(II) Complex->Coupled Pd(II) Complex Transmetalation Boronic Acid 2-Fluorophenylboronic Acid Boronate [Ar'-B(OH)3]- Boronic Acid->Boronate Activation Base Base Base->Boronate Boronate->Coupled Pd(II) Complex Coupled Pd(II) Complex->Pd(0)Ln Product 2',4-Difluoro-[1,1'-biphenyl]-2-carboxylic acid Coupled Pd(II) Complex->Product Reductive Elimination

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Reaction Protocol

This protocol is designed to provide a high yield of 2',4-difluoro-[1,1'-biphenyl]-2-carboxylic acid with minimal side product formation.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/Equivalents
2-Bromo-4-fluorobenzoic acid1006-41-3219.011.0 eq.
2-Fluorophenylboronic acid1993-03-9139.921.2 eq.
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.02 eq. (2 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.213.0 eq.
1,4-Dioxane (anhydrous)123-91-188.11-
Water (degassed)7732-18-518.02-
Ethyl acetate (for workup)141-78-688.11-
1 M Hydrochloric acid (for workup)7647-01-036.46-
Brine (for workup)---
Anhydrous Magnesium Sulfate (for drying)7487-88-9120.37-
Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (if necessary)

Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to Schlenk flask B 2. Purge with inert gas A->B C 3. Add degassed solvents B->C D 4. Heat to 80-90 °C C->D E 5. Monitor by TLC D->E F 6. Cool and quench E->F G 7. Acidify and extract F->G H 8. Dry and concentrate G->H I 9. Purify by chromatography (if needed) H->I

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-4-fluorobenzoic acid (1.0 mmol, 219 mg), 2-fluorophenylboronic acid (1.2 mmol, 168 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 16.3 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: To the flask, add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The use of degassed solvents is essential to maintain an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material (2-bromo-4-fluorobenzoic acid) is consumed. This typically takes 4-12 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 20 mL of water.

  • Workup - Extraction: Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid product, making it soluble in the organic phase. Extract the product with ethyl acetate (3 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, if necessary.

Rationale for Optimized Conditions

The selection of each reaction parameter is critical for the success of this coupling.

  • Catalyst and Ligand (Pd(dppf)Cl₂·CH₂Cl₂): The [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex is a robust and highly effective pre-catalyst for a wide range of Suzuki-Miyaura couplings. The dppf ligand is both electron-rich and has a large bite angle, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. Its stability allows for easier handling compared to some other air-sensitive palladium catalysts.

  • Base (Potassium Carbonate): The presence of the carboxylic acid on the aryl bromide necessitates the use of a moderately strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to facilitate the formation of the boronate species for transmetalation but is generally not strong enough to cause significant side reactions with the carboxylic acid.[5] Stronger bases like sodium hydroxide could potentially lead to unwanted side reactions.

  • Solvent System (1,4-Dioxane/Water): A biphasic solvent system of an organic solvent and water is often beneficial for Suzuki-Miyaura couplings.[5] 1,4-Dioxane is a good solvent for the organic reactants, while water helps to dissolve the inorganic base (K₂CO₃) and facilitates the formation of the active boronate species. The ratio of 4:1 provides a good balance for the solubility of all components.

  • Temperature (80-90 °C): This temperature range is typically sufficient to promote the reaction at a reasonable rate without causing significant decomposition of the reactants or the catalyst. The optimal temperature may vary slightly and can be further optimized if needed.

Analytical Monitoring and Characterization

Consistent monitoring of the reaction is crucial for determining the endpoint and ensuring a high yield.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method for monitoring the disappearance of the starting aryl bromide. A suitable eluent system (e.g., 7:3 hexane:ethyl acetate with a drop of acetic acid) should be used to achieve good separation of the starting material and the product. The spots can be visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity of the final product, HPLC is a powerful tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are essential for the structural confirmation of the final product, 2',4-difluoro-[1,1'-biphenyl]-2-carboxylic acid. The characteristic shifts and coupling patterns will confirm the successful formation of the biaryl structure.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivation: Ensure that the reaction was set up under a strictly inert atmosphere and that the solvents were properly degassed. The palladium catalyst is sensitive to oxygen.

    • Insufficient Base: The quality and amount of the base are critical. Ensure that the potassium carbonate is anhydrous and that the correct stoichiometry is used.

    • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

  • Side Reactions:

    • Homocoupling: The formation of biphenyl from the boronic acid (homocoupling) can sometimes be observed. This can be minimized by using a slight excess of the boronic acid and maintaining an inert atmosphere.

    • Protodeboronation: The boronic acid can be decomposed by acidic protons. Using the appropriate amount of base helps to prevent this.

  • Presence of the Carboxylic Acid: While K₂CO₃ is a suitable base, it's important to be aware that the carboxylate anion formed in situ could potentially coordinate to the palladium center and inhibit catalysis.[4] If issues persist, an alternative strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester), perform the Suzuki coupling, and then deprotect the ester in a subsequent step.[4]

Conclusion

This application note provides a detailed and optimized protocol for the Suzuki-Miyaura coupling of 2-bromo-4-fluorobenzoic acid and 2-fluorophenylboronic acid. By carefully selecting the catalyst, base, and solvent system, the challenges associated with the carboxylic acid functionality can be overcome to achieve a high yield of the desired 2',4-difluoro-[1,1'-biphenyl]-2-carboxylic acid. The provided rationale and troubleshooting guide will aid researchers in successfully implementing this important transformation in their synthetic endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Reddit discussion on carboxylic acid interference in Suzuki couplings. (n.d.). r/OrganicChemistry.
  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • MDPI. (2017).
  • ACS Publications. (2016). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids.
  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • PMC. (2006).
  • Benchchem. (n.d.). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.
  • The Royal Society of Chemistry. (n.d.). .

  • PMC - NIH. (n.d.).
  • Semantic Scholar. (2010).
  • ResearchGate. (2025).
  • Semantic Scholar. (n.d.). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole.
  • University of Chemistry. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Application

Application Note: Defect Engineering and Surface Functionalization of MOFs Using 2-(2-Fluorophenyl)-4-fluorobenzoic Acid

Target Audience: Materials Scientists, Reticular Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Rationale Metal-Organic Frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Reticular Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Rationale

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal nodes and organic linkers. While pristine MOFs exhibit exceptional surface areas, their practical application in gas separation, catalysis, and drug delivery is often limited by poor hydrothermal stability and restricted pore apertures.

To overcome these limitations, modulated self-assembly has emerged as a critical synthetic strategy. By introducing monocarboxylic acids during synthesis, researchers can induce controlled "missing-linker" or "missing-cluster" defects. 2-(2-Fluorophenyl)-4-fluorobenzoic acid (FFBA) —a bulky, fluorinated biphenyl monocarboxylic acid—represents a next-generation modulator.

Unlike simple modulators such as acetic acid or trifluoroacetic acid (TFA), FFBA offers a trifecta of structural advantages [1], [2]:

  • Steric Hindrance: The bulky biphenyl core prevents dense packing at the metal secondary building unit (SBU), reliably forcing the formation of larger mesoporous defects.

  • Superhydrophobicity: The incorporation of highly electronegative, low-polarizability fluorine atoms significantly lowers the surface energy of the MOF, shielding the vulnerable metal-oxo bonds from hydrolytic attack.

  • Fluorous Affinity: For drug development professionals, the fluorinated microenvironment enhances the encapsulation efficiency of fluorinated active pharmaceutical ingredients (APIs), such as 5-Fluorouracil, via fluorous-fluorous interactions.

Mechanistic Insights: The Causality of Coordination Modulation

The synthesis of highly stable MOFs, such as the Zr-based UiO-66, relies on the coordination between Zr(IV) ions and multitopic linkers like 1,4-benzenedicarboxylic acid (H₂BDC). When FFBA is introduced into the solvothermal reaction, a competitive coordination equilibrium is established.

Because fluorinated carboxylic acids possess a lower


 than their non-fluorinated counterparts, FFBA deprotonates more readily in solution, allowing it to aggressively compete with H₂BDC for binding sites on the 

clusters [3]. Once an FFBA molecule coordinates to the cluster, its bulky biphenyl tail physically blocks adjacent coordination sites. This prevents the primary linker from bridging to the next cluster, terminating framework extension locally and generating a highly active, open metal site (defect) [4].

Mechanism A Metal Precursor (e.g., ZrCl4) D Coordination Equilibrium & Competitive Binding A->D B Primary Linker (e.g., H2BDC) B->D C Modulator: 2-(2-Fluorophenyl) -4-fluorobenzoic acid C->D Modulates E Defect-Free MOF (Microporous, Hydrophilic) D->E Without Modulator F Defect-Engineered MOF (Missing Linkers) D->F With Modulator G Enhanced Hydrophobicity & Steric Shielding F->G H Increased Mesoporosity & Active Drug Loading Sites F->H

Fig 1. Competitive coordination mechanism of fluorinated modulators in MOF defect engineering.

Experimental Protocols

The following self-validating protocol details the synthesis of a defect-engineered UiO-66(Zr) framework using FFBA as the modulator.

Protocol A: Solvothermal Synthesis of FFBA-Modulated UiO-66

Materials Required:

  • Zirconium(IV) chloride (

    
    , ≥99.9%)
    
  • 1,4-Benzenedicarboxylic acid (

    
    , 98%)
    
  • 2-(2-Fluorophenyl)-4-fluorobenzoic acid (FFBA, Modulator)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Methanol (Analytical Grade)

Step-by-Step Methodology:

  • Precursor Dissolution: In a 50 mL Teflon-lined stainless-steel autoclave, dissolve 0.53 g (2.27 mmol) of

    
     in 20 mL of anhydrous DMF. Sonicate for 10 minutes until the solution is completely clear.
    
  • Modulator Integration: Add 2.66 g (11.35 mmol, 5 molar equivalents relative to Zr) of FFBA to the solution. Causality Note: Adding the modulator before the primary linker ensures the modulator pre-coordinates to the forming Zr-clusters, establishing the foundation for defect generation.

  • Linker Addition: Add 0.38 g (2.27 mmol) of

    
     to the mixture. Stir vigorously for 20 minutes at room temperature.
    
  • Solvothermal Growth: Seal the autoclave and heat in a programmable convection oven at 120 °C for 24 hours. A heating ramp rate of 2 °C/min is recommended to ensure uniform nucleation.

  • Cooling & Harvesting: Allow the vessel to cool naturally to room temperature. Isolate the resulting white crystalline powder via centrifugation at 8,000 rpm for 10 minutes.

Protocol B: Activation and Desolvation (Critical Step)

Trustworthiness Check: Incomplete removal of unreacted FFBA will artificially lower the measured BET surface area and block active sites.

  • DMF Washing: Resuspend the pellet in 30 mL of fresh DMF. Sonicate for 30 minutes and centrifuge. Repeat this step twice to remove unreacted

    
     and amorphous Zr-polymers.
    
  • Solvent Exchange: Resuspend the pellet in 30 mL of Methanol. Leave the suspension at 60 °C in a water bath for 24 hours, replacing the Methanol every 8 hours. Causality Note: Methanol easily displaces the high-boiling DMF from the pores due to its lower surface tension and higher volatility.

  • Vacuum Activation: Dry the powder in a vacuum oven at 150 °C for 12 hours to completely evacuate the pores, yielding the activated FFBA-UiO-66.

Workflow S1 Step 1: Dissolution Mix ZrCl4 + FFBA in DMF S2 Step 2: Linker Addition Add H2BDC & Sonicate S1->S2 S3 Step 3: Solvothermal 120°C for 24h in Teflon Bomb S2->S3 S4 Step 4: Activation Centrifuge & Solvent Exchange S3->S4 S5 Step 5: Desolvation Vacuum Drying at 150°C S4->S5

Fig 2. Step-by-step solvothermal synthesis and activation workflow for FFBA-modulated MOFs.

Quantitative Data Presentation

The integration of FFBA significantly alters the physicochemical properties of the resulting MOF compared to standard modulators. The table below summarizes the expected comparative analytical data based on established reticular chemistry principles for fluorinated modulators [2], [4].

Modulator Used (5 eq.)BET Surface Area (

)
Pore Volume (

)
Missing Linker Defects (%)Water Contact Angle (θ)Primary Application Focus
None (Pristine) ~1,1000.45< 2%45° (Hydrophilic)Baseline Catalysis
Acetic Acid ~1,3500.52~ 8%55° (Slightly Hydrophilic)General Gas Storage
Trifluoroacetic Acid ~1,5000.60~ 15%95° (Hydrophobic)Mixed-Matrix Membranes
FFBA (Bulky/Fluoro) ~1,750 0.78 ~ 22% 135° (Superhydrophobic) Drug Delivery / Moisture-Stable Gas Separation

Table 1: Comparative structural and surface properties of UiO-66 synthesized with various modulators.

Field-Proven Insights for Drug Development

For pharmaceutical researchers, the FFBA-modulated MOF serves as an advanced drug-delivery vehicle. The missing-linker defects create mesoporous "pockets" (up to 2.5 nm in diameter) capable of accommodating larger biologic molecules or bulky APIs that cannot fit into the standard 0.6 nm micropores of pristine UiO-66.

Furthermore, the fluorinated biphenyl moieties lining the pore walls provide a highly lipophilic environment. This dramatically improves the loading kinetics of poorly water-soluble (BCS Class II and IV) drugs. The superhydrophobic nature of the FFBA-MOF also acts as a kinetic barrier to water penetration, allowing for the slow, controlled, and sustained release of the API in physiological environments, preventing the "burst release" phenomenon commonly seen in hydrophilic MOFs.

References

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Modulator-Mediated Functionalization of MOF-808 as a Platform Tool to Create High-Performance Mixed-Matrix Membranes Source: ACS Applied Materials & Interfaces (American Chemical Society) URL:[Link]

  • Modulated self-assembly of metal–organic frameworks Source: Chemical Society Reviews (via PubMed Central) URL:[Link]

  • Defect Engineering in Fluorinated Metal–Organic Frameworks Within Mixed-Matrix Membranes for Enhanced CO2 Separation Source: Membranes (MDPI) URL:[Link]

Method

Application Note: High-Efficiency Amidation of Sterically Hindered Fluorinated Biphenyls

Abstract & Strategic Overview This application note details the optimized protocols for synthesizing amide derivatives from 2-(2-Fluorophenyl)-4-fluorobenzoic acid . This specific scaffold presents a dual challenge in me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized protocols for synthesizing amide derivatives from 2-(2-Fluorophenyl)-4-fluorobenzoic acid . This specific scaffold presents a dual challenge in medicinal chemistry:

  • Steric Hindrance: The ortho-(2-fluorophenyl) substituent creates significant steric bulk around the carboxylic acid, impeding nucleophilic attack.

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine atoms ($ \sigma_p \approx 0.06 $, $ \sigma_m \approx 0.34 $) reduces the basicity of the carbonyl oxygen, requiring potent activation strategies.

We present three distinct protocols tailored to different experimental needs:

  • Protocol A (Acid Chloride): The "Gold Standard" for scale-up and difficult amines.

  • Protocol B (T3P Coupling): A modern, green approach specifically effective for sterically hindered substrates.

  • Protocol C (HATU/HBTU): Best for high-throughput discovery (HTS) and parallel synthesis.

Chemical Context & Decision Logic

Structural Analysis

The biaryl axis in 2-(2-Fluorophenyl)-4-fluorobenzoic acid is not planar. The ortho-fluorine on the pendant phenyl ring forces a twist angle (typically 45-60°) relative to the benzoic acid core to minimize dipole repulsion and steric clash. This creates a "molecular cleft" that shields the carbonyl carbon. Standard coupling reagents (EDC/HOBt) often fail to achieve quantitative conversion due to the inability of the bulky active ester intermediate to accommodate the incoming amine.

Method Selection Guide

Use the following logic tree to select the optimal protocol for your specific amine partner.

MethodSelection Start Select Amine Partner IsNucleophilic Is the Amine Nucleophilic? (Primary alkyl, unhindered secondary) Start->IsNucleophilic IsSensitive Is the Amine Acid-Sensitive? IsNucleophilic->IsSensitive No (Aniline, hindered secondary) Scale Reaction Scale? IsNucleophilic->Scale Yes MethodA Protocol A: Acid Chloride (Max Reactivity) IsSensitive->MethodA No MethodB Protocol B: T3P Coupling (Green, Low Epimerization) IsSensitive->MethodB Yes Scale->MethodA > 1 g Scale->MethodB Intermediate MethodC Protocol C: HATU (High Throughput/Small Scale) Scale->MethodC < 100 mg

Figure 1: Decision matrix for selecting the optimal amidation protocol based on amine properties and scale.

Experimental Protocols

Protocol A: Activation via Acyl Chloride (The Robust Route)

Best for: Anilines, electron-deficient amines, and gram-scale synthesis. Mechanism: Conversion to the acid chloride minimizes the steric bulk of the leaving group (


 vs. bulky urea derivatives), allowing easier approach for the nucleophile.

Reagents:

  • Substrate: 2-(2-Fluorophenyl)-4-fluorobenzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv) OR Thionyl Chloride (5.0 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

Step-by-Step Procedure:

  • Activation: In a flame-dried RBF under

    
    , dissolve the acid (1.0 equiv) in anhydrous DCM (0.2 M).
    
  • Catalysis: Add catalytic DMF (2 drops). Note: This forms the Vilsmeier-Haack intermediate, essential for rapid chlorination.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Completion: Allow to warm to RT and stir for 2 hours. Monitor by quenching an aliquot with MeOH (check for methyl ester via TLC/LCMS).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.1 equiv) and TEA (2.0 equiv) at 0°C.

  • Workup: Stir for 4-12 hours. Wash with 1N HCl, sat.[1]

    
    , and brine.[1] Dry over 
    
    
    
    .
Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Sterically hindered amines and "Green Chemistry" compliance. Why: T3P exhibits low toxicity and the by-products are water-soluble, simplifying purification. It is known to drive reactions of hindered substrates better than HATU due to a highly reactive cyclic anhydride intermediate.

Reagents:

  • Substrate: 2-(2-Fluorophenyl)-4-fluorobenzoic acid (1.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for higher process temperature)

Step-by-Step Procedure:

  • Dissolution: Dissolve the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (0.15 M).

  • Base Addition: Add Pyridine (3.0 equiv). Pyridine often acts as a superior acylation catalyst for T3P compared to DIPEA.

  • Activation: Add T3P solution dropwise at 0°C or RT.

  • Reaction: Stir at RT. If conversion is <50% after 4 hours, heat to 60°C. The cyclic phosphonic anhydride is thermally stable.

  • Workup: Wash the organic phase with water (x3), 0.5N HCl, and brine. The phosphorus by-products are washed away in the aqueous phase.

Protocol C: HATU-Mediated Synthesis

Best for: Discovery chemistry, parallel synthesis libraries, and expensive amines.

Reagents:

  • Substrate: 2-(2-Fluorophenyl)-4-fluorobenzoic acid (1.0 equiv)

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Pre-activation: Dissolve the acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5-10 minutes. Visual Cue: Solution often turns yellow/orange.

  • Addition: Add the amine (1.2 equiv) and remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc. Wash extensively with

    
     (5% aq) or water to remove DMF.
    
  • Note: If the reaction stalls, switch to Protocol A. HATU bulky intermediates can struggle with the ortho-biphenyl steric clash.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the protocol, use


 NMR  as a rapid diagnostic tool. The chemical environment of the fluorine atoms changes distinctly upon amide formation.
NucleusPositionStarting Material (

ppm)
Product (Amide) (

ppm)
Diagnostic Value

Para-F (Ring A)~ -105 to -108~ -110 to -112Moderate shift

Ortho-F (Ring B)~ -115 to -118~ -114 to -116Sensitive to biaryl twist

Amide NHN/A6.5 - 9.0 (broad)Confirmation of bond

Note: Shifts are approximate and solvent-dependent (DMSO-


 vs 

).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Protocol C) Steric clash between HATU-ester and amine.Switch to Protocol A (Acid Chloride) to reduce steric bulk.
Product Hydrolysis Wet solvents during Acid Chloride formation.Flame-dry glassware; use fresh oxalyl chloride.
Formation of Anhydride Excess acid relative to amine in T3P method.Ensure Amine is in slight excess (1.1 - 1.2 equiv).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link

  • Reagent Database. (2025). 2-(2-FLUOROPHENYL)-4-FLUOROBENZOIC ACID Properties. Link[4]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

Sources

Application

Application Note: Recrystallization of 2-(2-Fluorophenyl)-4-fluorobenzoic Acid for High-Purity Applications

Abstract This application note provides a comprehensive guide for the selection of an optimal solvent system and a detailed protocol for the recrystallization of 2-(2-Fluorophenyl)-4-fluorobenzoic acid to achieve high pu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the selection of an optimal solvent system and a detailed protocol for the recrystallization of 2-(2-Fluorophenyl)-4-fluorobenzoic acid to achieve high purity. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a robust procedure for the purification of this compound, a key intermediate in various synthetic applications. The rationale behind solvent selection and procedural steps is explained to ensure both reproducibility and a thorough understanding of the purification process.

Introduction

2-(2-Fluorophenyl)-4-fluorobenzoic acid is a biaryl carboxylic acid derivative whose purity is critical for its successful application in pharmaceutical synthesis and materials science. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This document outlines the principles and a practical, step-by-step protocol for the high-purity recrystallization of 2-(2-Fluorophenyl)-4-fluorobenzoic acid.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of 2-(2-Fluorophenyl)-4-fluorobenzoic acid is paramount for selecting an appropriate recrystallization solvent. While specific data for this exact molecule is not extensively published, we can infer its properties from its constituent aromatic carboxylic acids: 2-fluorobenzoic acid and 4-fluorobenzoic acid.

  • 2-Fluorobenzoic Acid: This compound is a white to light yellow crystalline powder with a melting point of 122-125 °C.[1] It is slightly soluble in water but soluble in organic solvents such as benzene, toluene, ketones, and ethers.[1]

  • 4-Fluorobenzoic Acid: This isomer appears as a white to slightly yellow crystalline powder with a melting point of 182-184 °C.[2] It is soluble in alcohol, hot water, methanol, and ether, with very slight solubility in cold water.[2][3]

Based on these properties, 2-(2-Fluorophenyl)-4-fluorobenzoic acid is expected to be a crystalline solid with a relatively high melting point and good solubility in polar organic solvents, particularly at elevated temperatures. The presence of two fluorine atoms and a carboxylic acid group suggests that hydrogen bonding and dipole-dipole interactions will significantly influence its solubility.

The ideal solvent for recrystallization should meet the following criteria:

  • High-temperature solubility: The compound should be highly soluble in the boiling solvent.

  • Low-temperature solubility: The compound should be sparingly soluble in the cold solvent to maximize yield.

  • Impurity solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.

Solvent System Selection and Rationale

A systematic approach to solvent selection is crucial for successful recrystallization. Based on the predicted properties of 2-(2-Fluorophenyl)-4-fluorobenzoic acid and data from structurally similar compounds, several solvent systems are proposed. It is recommended to perform small-scale solubility tests to confirm the optimal choice.

Single Solvent Systems
SolventRationaleExpected Outcome
Ethanol The hydroxyl group can form hydrogen bonds with the carboxylic acid moiety, and the ethyl group provides some non-polar character to dissolve the biphenyl backbone. 4-Fluorobenzoic acid is soluble in alcohol.[2]Good solubility at elevated temperatures, with reduced solubility upon cooling. A good starting point for initial trials.
Methanol Similar to ethanol but more polar. 4-Fluorobenzoic acid is soluble in methanol.[2]May exhibit high solubility even at room temperature, potentially leading to lower yields. However, it can be effective for highly impure samples.
Isopropanol Less polar than ethanol, which might provide a better solubility differential between hot and cold conditions.A good alternative to ethanol, potentially offering a better yield.
Acetone A polar aprotic solvent that can dissolve a wide range of organic compounds.High solubility is expected, but careful cooling is required to induce crystallization rather than precipitation.
Toluene A non-polar aromatic solvent that may be suitable due to the aromatic nature of the target compound. 2-Fluorobenzoic acid is soluble in toluene.[1]May require a co-solvent to enhance solubility, but could be effective at removing more polar impurities.
Mixed Solvent Systems

Mixed solvent systems, also known as solvent pairs, can be highly effective when no single solvent meets all the recrystallization criteria. The compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent).

Solvent SystemRationaleExpected Outcome
Ethanol/Water The compound is expected to be highly soluble in ethanol and poorly soluble in water. This combination is effective for many aromatic carboxylic acids. 4-Fluorobenzoic acid can be crystallized from 50% aqueous ethanol.[2]A widely applicable and effective system. The ratio can be fine-tuned to optimize yield and purity.
Toluene/Hexane The compound is likely soluble in toluene and insoluble in hexane. This system is suitable for less polar compounds and can help remove non-polar impurities.Good for purifying from non-polar contaminants. The high volatility of hexane facilitates drying.
Acetone/Water Similar to ethanol/water, leveraging the high solubility in acetone and low solubility in water.Can be a good alternative if ethanol/water does not provide satisfactory results.

Experimental Protocol: Recrystallization of 2-(2-Fluorophenyl)-4-fluorobenzoic Acid

This protocol provides a step-by-step guide for the recrystallization process. It is recommended to start with a small amount of the crude material to determine the optimal solvent and conditions before scaling up.

Materials and Equipment
  • Crude 2-(2-Fluorophenyl)-4-fluorobenzoic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Workflow Diagram

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Purification cluster_3 Isolation & Drying A Weigh Crude Compound B Select Solvent System A->B C Add Minimum Hot Solvent B->C D Heat and Stir until Dissolved C->D E Hot Filtration (if needed) D->E F Slow Cooling to Room Temp. E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K K J->K Characterization (MP, NMR, etc.)

Caption: Recrystallization Workflow

Step-by-Step Procedure
  • Solvent Selection (Small-Scale Test):

    • Place a small amount (e.g., 50 mg) of the crude 2-(2-Fluorophenyl)-4-fluorobenzoic acid into a test tube.

    • Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it is very soluble at room temperature, the solvent is not suitable.

    • If the solid is not soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.

  • Dissolution of the Crude Compound:

    • Place the bulk of the crude 2-(2-Fluorophenyl)-4-fluorobenzoic acid in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture on a hot plate with stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent as this will reduce the yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities.

    • Keep the vacuum on to pull air through the crystals for a few minutes to help them dry.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum until a constant weight is achieved.

Logical Relationships in Solvent Selection

G cluster_0 Compound Properties cluster_1 Solvent Characteristics cluster_2 Solubility Outcome Compound {2-(2-Fluorophenyl)-4-fluorobenzoic Acid | Aromatic Rings | Carboxylic Acid | Fluorine Atoms} Solvent {Solvent Polarity | Hydrogen Bonding Ability | Boiling Point} Compound->Solvent Intermolecular Forces Outcome {High Solubility (Good Solvent) | Low Solubility (Poor Solvent) | Temperature Dependent Solubility} Solvent->Outcome Determines Recrystallization Recrystallization Outcome->Recrystallization Feasibility

Caption: Solvent Selection Logic

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was added. The compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed solvent system.
Oiling out (formation of a liquid instead of solid). The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. The compound contains impurities that lower its melting point.Use a lower-boiling solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Low recovery of purified compound. Too much solvent was added. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled in an ice bath. Keep the filtration apparatus hot during hot filtration.
Colored impurities remain in the crystals. The impurities are not effectively removed by the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Try a different solvent system.

Conclusion

The successful recrystallization of 2-(2-Fluorophenyl)-4-fluorobenzoic acid to high purity is readily achievable with a systematic approach to solvent selection and careful execution of the recrystallization protocol. A mixed solvent system of ethanol and water is a promising starting point, though small-scale trials with other polar organic solvents are recommended to optimize for both purity and yield. The detailed protocol and troubleshooting guide provided in this application note serve as a robust resource for researchers and professionals in the field.

References

  • ChemBK. (2024, April 10). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-nitrophenyl ester. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

Sources

Method

Synthetic Routes for Fluorinated NSAID Analogs Using Biaryl Precursors: An Application and Protocol Guide

Introduction: The Strategic Advantage of Fluorine in NSAID Development The introduction of fluorine into the molecular architecture of non-steroidal anti-inflammatory drugs (NSAIDs) has emerged as a powerful strategy in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in NSAID Development

The introduction of fluorine into the molecular architecture of non-steroidal anti-inflammatory drugs (NSAIDs) has emerged as a powerful strategy in medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug. Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the acidity of nearby functional groups, thereby influencing drug-receptor interactions. This guide provides a detailed overview of synthetic routes for preparing fluorinated NSAID analogs, with a focus on the use of biaryl precursors, which form the core scaffold of many widely used NSAIDs such as diclofenac and flurbiprofen.

Core Synthetic Strategies: A Field-Proven Perspective

The construction of the biaryl core is a critical step in the synthesis of these NSAID analogs. This guide will focus on two of the most robust and versatile palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. Additionally, we will explore modern approaches such as direct C-H functionalization, which offer alternative and often more atom-economical routes to these valuable compounds.

The choice of synthetic route is often dictated by the specific target molecule, the availability of starting materials, and the desired functional group tolerance. For instance, the Suzuki-Miyaura coupling is ideal for creating the biphenyl core of profen-class NSAIDs, while the Buchwald-Hartwig amination is the cornerstone for synthesizing analogs of diclofenac, which features a diarylamine linkage.

Section 1: Suzuki-Miyaura Coupling for Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[1][2] This reaction is particularly well-suited for the synthesis of fluorinated biaryl cores of NSAIDs like flurbiprofen.

Mechanistic Insights: The Role of Ligands and Bases

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of phosphine ligand is critical for the success of the reaction, especially with electron-deficient or sterically hindered aryl halides, which are common in the synthesis of fluorinated compounds.[3][4] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[5] The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2, Base Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Fluorinated Flurbiprofen Analog

This protocol describes the synthesis of a 2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, a representative analog of the NSAID flurbiprofen.

Materials and Reagents:

  • 2-Fluoro-4-bromobenzoic acid

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-fluoro-4-bromobenzoic acid (1.0 mmol, 1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired fluorinated biaryl carboxylic acid.[7]

Data Summary: Suzuki-Miyaura Coupling for Fluorinated Biaryl Synthesis

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Fluoro-4-bromobenzoic acid(4-Methoxyphenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100685[7]
1-Bromo-4-fluorobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292[8]
2-Chloro-5-fluoropyridine(3-Methylphenyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH1001688[3]

Section 2: Buchwald-Hartwig Amination for Fluorinated Diarylamine Scaffolds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a carbon-nitrogen bond.[9] This reaction is indispensable for the synthesis of NSAIDs like diclofenac, which are based on a diarylamine core.

Mechanistic Considerations: The Challenge of Fluorinated Substrates

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The presence of fluorine atoms on the aryl halide can influence the reaction rate. Electron-withdrawing fluorine atoms can facilitate the oxidative addition step but may retard the reductive elimination step. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination and achieve high yields.[11]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition Complex Pd(0)L->Ar-Pd(II)-X(L) Ar-X Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Amine Complex Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) R'NH₂ Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) Amido Complex Ar-Pd(II)-NHR'(L)->Ar-Pd(II)-NR'(L) Base, -HBX Ar-NHR' Diarylamine Product Ar-Pd(II)-NR'(L)->Ar-NHR' Ar-NHR'->Pd(0)L Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of a Fluorinated Diclofenac Analog

This protocol details the synthesis of 2-((2,6-dichlorophenyl)amino)-5-fluorobenzoic acid, a fluorinated analog of diclofenac.

Materials and Reagents:

  • 2-Bromo-5-fluorobenzoic acid

  • 2,6-Dichloroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-bromo-5-fluorobenzoic acid (1.0 mmol, 1.0 eq.), 2,6-dichloroaniline (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.08 mmol, 8 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C with stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% acetic acid) to yield the desired fluorinated diarylamine.[8][12]

Data Summary: Buchwald-Hartwig Amination for Fluorinated Diarylamine Synthesis

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-5-fluorobenzoic acid2,6-DichloroanilinePd(OAc)₂ (5)Xantphos (8)Cs₂CO₃Toluene1101278[12]
1-Bromo-4-fluorobenzeneAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene100895[9]
2-ChlorofluorobenzeneMorpholinePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄Dioxane1001891[13]

Section 3: Modern Synthetic Approaches - C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials.[1][2] Ruthenium-catalyzed C-H arylation of fluoroarenes is a notable example of this approach.

Mechanistic Rationale: Regioselectivity in C-H Arylation

In ruthenium-catalyzed C-H arylation of fluoroarenes, the regioselectivity is often governed by a combination of steric and electronic factors. The C-H bond ortho to the fluorine atom is often the most acidic and therefore the most susceptible to activation. The catalytic cycle typically involves a concerted metalation-deprotonation (CMD) step.[14]

CH_Arylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions Fluoroarene Fluoroarene ReactionMixture Reaction Mixture Fluoroarene->ReactionMixture Aryl Halide Aryl Halide Aryl Halide->ReactionMixture Catalyst Ru Catalyst Catalyst->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent Solvent->ReactionMixture Product Fluorinated Biaryl ReactionMixture->Product Heat

Generalized workflow for C-H arylation of fluoroarenes.
Protocol: Ruthenium-Catalyzed C-H Arylation of a Fluoroarene

This protocol provides a general procedure for the direct arylation of a fluoroarene with an aryl bromide.

Materials and Reagents:

  • Furan

  • Aryl Bromide

  • [Ru(p-cymene)Cl₂]₂

  • Potassium pivalate (KPiv)

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: In a glovebox, charge a screw-capped vial with [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 2 mol%), KPiv (0.04 mmol, 8 mol%), and the aryl bromide (0.5 mmol, 1.0 eq.).

  • Reagent Addition: Add the fluoroarene (1.0 mmol, 2.0 eq.) and anhydrous 1,4-dioxane (1 mL).

  • Reaction: Seal the vial and heat the mixture at 120 °C for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the fluorinated biaryl product.[1]

Characterization of Fluorinated NSAID Analogs

The synthesized fluorinated NSAID analogs should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the overall structure of the molecule. ¹⁹F NMR is particularly important for confirming the presence and chemical environment of the fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information.[6][15][16][17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as carbonyl (C=O) and amine (N-H) stretches.

¹⁹F NMR Data for Representative Fluorinated Biaryls

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)Reference
4-FluorobiphenylCDCl₃-113.8[15]
2-Fluoro-4'-methoxybiphenylCDCl₃-115.2[17]
5-Fluoro-2-(phenylamino)benzoic acidDMSO-d₆-118.5[6]

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of fluorinated NSAID analogs from biaryl precursors. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination remain the workhorses of biaryl and diarylamine synthesis, respectively, with a wide range of commercially available catalysts and ligands that can be tailored to specific substrates. Newer methods, such as direct C-H functionalization, offer exciting opportunities for more efficient and sustainable syntheses. The continued development of novel catalytic systems will undoubtedly expand the synthetic toolbox for medicinal chemists, enabling the creation of next-generation NSAIDs with improved therapeutic profiles.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 110(2), 890-891.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem. (URL not available)
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (URL not available)
  • The Ullmann Ether Condensation.
  • Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. PMC - NIH. (URL: [Link])

  • A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem. (URL not available)
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace. (URL not available)
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing). (URL: [Link])

  • meta-Arylation of Fluoroarenes. (URL not available)
  • Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. ACS Publications. (URL: [Link])

  • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])

  • Ru-Catalyzed C-H Arylation of Fluoroarenes with Aryl Halides. QMRO Home. (URL: [Link])

  • Ullmann Condensation. SynArchive. (URL: [Link])

  • Direct arene C-H fluorination with 18F− via organic photoredox catalysis. CDC Stacks. (URL: [Link])

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (URL: [Link])

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. (URL: [Link])

  • Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. BenchChem. (URL not available)
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. (URL: [Link])

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. (URL: [Link])

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (URL not available)
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL not available)
  • Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones. (URL not available)
  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Harvard DASH. (URL: [Link])

  • Photo-redox Catalyzed C-S and C-C Bond Forming Cascade Cy-clization/Dearomatization of Biaryls. ChemRxiv. (URL not available)
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. (URL: [Link])

  • Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH. (URL: [Link])

  • 19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH. (URL: [Link])

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. (URL: [Link])

  • Synthesis of fluorinated allenes via palladium-catalyzed monofluoromethylation using FBSM. (URL: [Link])

  • Fluorine MAS NMR API revised. NSF PAR. (URL: [Link])

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. (URL: [Link])

  • Palladium(II)-catalyzed oxidative a-fluorine and fluorine-containing functionalization of less acidic carbonyls. SNSF Data Portal. (URL: [Link])

  • Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. PMC - NIH. (URL: [Link])

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. (URL: [Link])

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Rsc.org. (URL: [Link])

  • Palladium-Catalyzed Allylic C−H Fluorination. The Doyle Group. (URL: [Link])

  • Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one. BenchChem. (URL not available)
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. (URL: [Link])

  • Spin-labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. (URL: [Link])

  • Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per interna. (URL not available)

Sources

Application

functionalization of the carboxylic acid group in 2-(2-Fluorophenyl)-4-fluorobenzoic acid

Case Study: 2-(2-Fluorophenyl)-4-fluorobenzoic Acid Executive Summary & Challenge Definition The functionalization of 2-(2-Fluorophenyl)-4-fluorobenzoic acid represents a classic challenge in medicinal chemistry: the ort...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 2-(2-Fluorophenyl)-4-fluorobenzoic Acid

Executive Summary & Challenge Definition

The functionalization of 2-(2-Fluorophenyl)-4-fluorobenzoic acid represents a classic challenge in medicinal chemistry: the ortho-substituted biaryl carboxylic acid .

While the carboxylic acid moiety is a standard handle for diversification (amides, esters, heterocycles), this specific scaffold presents a "perfect storm" of kinetic barriers:

  • Steric Blockade: The ortho-phenyl ring creates a significant steric wall. Due to the repulsion between the phenyl ring and the carbonyl oxygen (and potentially the ortho-fluorine), the biaryl system adopts a twisted conformation. This physically obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Electronic Deactivation: The fluorine atom at the 4-position and the fluorinated aryl ring are electron-withdrawing. While this increases the acidity (lowering pKa), it paradoxically makes the carbonyl carbon less susceptible to activation by weak coupling reagents, and the resulting activated intermediates (like active esters) are prone to hydrolysis if the nucleophile cannot attack quickly.

This guide provides optimized protocols to bypass these barriers, moving beyond standard EDC/HOBt chemistry to high-energy, low-steric-profile activation strategies.

Decision Matrix: Selecting the Right Activation Strategy

Before beginning synthesis, select the protocol based on the nucleophile's steric profile and the desired outcome.

CouplingStrategy Start Target: 2-(2-Fluorophenyl)-4-fluorobenzoic acid Amide Amide Coupling Start->Amide Heterocycle Heterocycle (Oxadiazole) Start->Heterocycle Reduction Reduction to Alcohol Start->Reduction PrimaryAmine Primary/Unblocked Amine Amide->PrimaryAmine SecAmine Secondary/Hindered Amine Amide->SecAmine OnePot Protocol C: Amidoxime Cyclization Heterocycle->OnePot Borane Protocol D: Borane-THF Reduction->Borane T3P Protocol A: T3P (Propylphosphonic Anhydride) PrimaryAmine->T3P Standard High-Yield AcylF Protocol B: Acyl Fluoride (TFFH or BTFFH) SecAmine->AcylF Minimizes Steric Clash

Figure 1: Strategic decision tree for functionalizing sterically congested biaryl acids.

Detailed Protocols
Protocol A: Amide Coupling via T3P (Propylphosphonic Anhydride)

Best for: Primary amines, anilines, and moderately hindered secondary amines. Why it works: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but, crucially, the byproduct (T3P acid salt) is water-soluble, simplifying purification of these greasy biaryl products.

Materials:

  • Substrate: 2-(2-Fluorophenyl)-4-fluorobenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)

Step-by-Step:

  • Dissolution: In a reaction vial, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature (RT).

  • Activation: Dropwise add the T3P solution (1.5 equiv). Note: The reaction is exothermic; for scales >1g, cool to 0°C during addition.

  • Reaction: Allow to stir at RT. Monitor by LCMS.[1]

    • Troubleshooting: If conversion stalls after 4 hours, heat to 50°C. The biaryl system is thermally stable.

  • Workup: Dilute with EtOAc. Wash effectively with water (x2), saturated NaHCO₃ (x2), and brine. The phosphorus byproducts are washed away in the aqueous layer.

  • Isolation: Dry over MgSO₄ and concentrate.

Protocol B: The "Nuclear Option" – Acyl Fluorides via TFFH

Best for: Extremely hindered amines (e.g., tert-butyl amine, N-methyl piperazines) where T3P or HATU fails. Why it works: The fluoride atom is small. Unlike the bulky OBt ester formed by HATU, the acyl fluoride (-COF) allows the nucleophile to approach the carbonyl carbon despite the shielding from the ortho-biaryl ring.

Materials:

  • Substrate: 2-(2-Fluorophenyl)-4-fluorobenzoic acid (1.0 equiv)

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation: Dissolve the acid (1.0 equiv) and TFFH (1.2 equiv) in anhydrous DCM under nitrogen.

  • Base Addition: Add DIPEA (3.0 equiv). Stir at RT for 30–60 minutes.

    • Checkpoint: Check LCMS for the formation of the acyl fluoride (Mass = Acid + 2 Da (loss of OH, gain of F) or methyl ester artifact if quenched with MeOH).

  • Coupling: Add the hindered amine (1.2 – 1.5 equiv).

  • Reaction: Stir at RT overnight. If the amine is electron-deficient, add DMAP (0.1 equiv) as a catalyst.

  • Workup: Standard aqueous workup (1M HCl wash removes unreacted amine; NaHCO₃ wash removes unreacted acid).

Protocol C: Bioisostere Synthesis (1,2,4-Oxadiazole)

Best for: Creating a metabolically stable surrogate for the ester/amide bond.

Step-by-Step:

  • Activation: Dissolve 2-(2-Fluorophenyl)-4-fluorobenzoic acid (1.0 equiv) in DMF. Add CDI (Carbonyldiimidazole) (1.1 equiv). Stir at RT for 1 hour until CO₂ evolution ceases.

  • Addition: Add the desired amidoxime (R-C(NH₂)=NOH) (1.1 equiv). Stir at RT for 2–4 hours to form the O-acyl intermediate.

  • Cyclization: Heat the reaction mixture to 100°C–110°C for 4–6 hours.

    • Note: The electron-withdrawing fluorines on the biaryl ring actually facilitate this cyclization by making the carbonyl more electrophilic.

  • Workup: Pour into ice water. The oxadiazole product often precipitates as a solid. Filter and wash with water.[1]

Quantitative Comparison of Reagents
ReagentSteric ToleranceByproduct RemovalRisk of Epimerization*Recommended For
EDC/HOBt LowModerate (Urea)LowSimple, unhindered amines only.
HATU HighDifficult (N-containing)ModerateStandard "tough" couplings.
T3P Very High Excellent (Water wash) Very Low First-line choice for this substrate.
TFFH Extreme GoodLowSterically hindered amines + hindered acid.
Ghosez ExtremeGoodN/AAcid-sensitive substrates (neutral pH).

*Note: While this specific acid is achiral, epimerization risk correlates with the harshness of activation, which can lead to other side reactions.

Mechanistic Insight: The T3P Advantage

The following diagram illustrates why T3P is superior for the 2-(2-fluorophenyl)-4-fluorobenzoic acid scaffold. The cyclic transition state of T3P activation pulls the reactive center away from the steric bulk of the ortho-biaryl ring.

T3P_Mechanism cluster_0 Steric Advantage Acid Biaryl Acid (Sterically Crowded) MixedAnh Mixed Anhydride Intermediate (Highly Reactive) Acid->MixedAnh Base (DIPEA) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Base (DIPEA) TS Cyclic Transition State (Low Steric Demand) MixedAnh->TS + Amine Product Final Amide + Water Soluble Salt TS->Product Collapse

Figure 2: T3P activation pathway minimizing steric conflict during nucleophilic attack.

References
  • T3P in Sterically Hindered Couplings: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5][6][7][8] Organic Process Research & Development, 20(2), 140–177.

  • Acyl Fluorides (TFFH) for Difficult Amides: Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids.[9] Journal of the American Chemical Society, 117(19), 5401–5402.

  • One-Pot 1,2,4-Oxadiazole Synthesis: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Tetrahedron Letters, 50(26), 3368-3371.

  • Ghosez's Reagent Applications: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Barriers for 2-(2-Fluorophenyl)-4-fluorobenzoic Acid

Welcome to the Formulation Support Hub. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic, heavily fluorinated Active Pharmaceutical Ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Hub. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic, heavily fluorinated Active Pharmaceutical Ingredients (APIs). 2-(2-Fluorophenyl)-4-fluorobenzoic acid is a classic Biopharmaceutics Classification System (BCS) Class II molecule. While the dual fluorine substitutions on the biphenyl ring system are excellent for target binding and metabolic stability, they drastically increase the molecule's lipophilicity and crystal lattice energy, rendering it practically insoluble in standard aqueous media.

This guide synthesizes field-proven troubleshooting strategies, focusing on the thermodynamic causality behind solubility failures and providing self-validating experimental workflows to ensure your formulations succeed.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why does 2-(2-Fluorophenyl)-4-fluorobenzoic acid precipitate immediately upon dilution in aqueous buffers, even when pre-dissolved in DMSO? Causality: The molecule features a rigid biphenyl core and two highly electronegative fluorine atoms. While fluorine incorporation is a powerful tool in drug development to block specific CYP450 oxidation sites and improve metabolic half-life[1], it fundamentally alters the physicochemical landscape. The "fluorine effect" significantly increases the hydrophobicity of the aromatic system and elevates the crystal lattice energy. When a DMSO stock is spiked into an aqueous buffer, the solvent capacity drops exponentially. The thermodynamic penalty of hydrating the fluorinated biphenyl system drives rapid nucleation and precipitation. Solution: Avoid simple cosolvent spiking for biological assays. Instead, utilize thermodynamic solubilization techniques such as ternary cyclodextrin complexation or polymeric solid dispersions.

Q2: We attempted binary complexation with β-Cyclodextrin (β-CD), but the solubility gains were marginal. How can we improve inclusion efficiency? Causality: The rigid, non-planar geometry of the substituted biphenyl system creates steric hindrance, preventing deep insertion into the standard β-CD cavity. Furthermore, binary complexes often suffer from limited water solubility themselves. Solution: Transition to a ternary complexation system using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) combined with a hydrophilic polymer like Poloxamer-188 (PXM-188). As demonstrated in structural analogs like diflunisal, the addition of 10% w/w PXM-188 acts as a powerful co-solubilizer[2]. It wraps the exterior of the CD complex, reducing the thermodynamic penalty of water-cavity interactions and promoting complete API amorphization[3].

Q3: If cyclodextrin complexation interferes with our downstream binding assays, what is the best alternative for aqueous delivery? Causality: Cyclodextrins can sometimes sequester the API away from the target receptor. If the binding affinity of the API-CD complex exceeds the API-Receptor affinity, the apparent biological activity drops. Solution: Formulate a Hydrophilic Solid Dispersion (SD) using Polyethylene Glycol (PEG 10000). Solid dispersions trap the drug in an amorphous state within a highly water-soluble matrix. Upon contact with water, the PEG dissolves rapidly, releasing the drug as a supersaturated colloidal dispersion. Research on related biphenyl propionic acids (e.g., flurbiprofen) confirms that PEG 10000 at a 1:4 (Drug:Carrier) ratio significantly enhances the dissolution rate and maintains supersaturation without relying on cavity inclusion[4].

Part 2: Formulation Strategy & Data Presentation

To select the optimal formulation pathway, compare the expected thermodynamic gains based on the physicochemical behavior of fluorinated biphenyl analogs.

Table 1: Comparative Solubility Enhancement Strategies
Formulation StrategyCarrier / Excipient MatrixExpected Solubility Increase*Primary Mechanism of ActionRecommended Validation Metric
Baseline None (Aqueous Buffer)1.0x (Reference)N/AHPLC-UV
pH Adjustment Phosphate Buffer (pH > 6.0)~5.0x - 10.0xIonization of the carboxylic acid (pKa ~3.8)Visual clarity / Nephelometry
Binary Complexation HP-β-CD (1:2 molar ratio)~20.0xHydrophobic cavity inclusion[5]Phase Solubility (AL-type curve)
Ternary Complexation HP-β-CD + 10% PXM-188~28.0xEnhanced amorphization & exterior wetting[2]DSC (Loss of melting endotherm)
Solid Dispersion PEG 10000 (1:4 weight ratio)~15.0xAmorphous entrapment, local supersaturation[4]XRD (Loss of crystalline peaks)

*Projections based on thermodynamic modeling of fluorinated biphenyl analogs (e.g., diflunisal, flurbiprofen).

Workflow Start Solubility Challenge: 2-(2-Fluorophenyl)-4-fluorobenzoic acid Check_pH Is physiological pH adjustment (pH > pKa + 2) viable? Start->Check_pH SaltForm In Situ Salt Formation (Sodium/Potassium Salt) Check_pH->SaltForm Yes Check_CD Ternary Cyclodextrin Complexation (HP-β-CD + PXM-188) Check_pH->Check_CD No / GI limits Validate Self-Validation: DSC, XRD, Phase Solubility SaltForm->Validate SolidDisp Polymeric Solid Dispersion (PEG 10000 matrix) Check_CD->SolidDisp Assay Interference Check_CD->Validate High Inclusion SolidDisp->Validate

Formulation decision tree for overcoming aqueous solubility barriers.

Part 3: Experimental Protocols (Self-Validating Systems)

A protocol is only as good as its validation. The following methodologies incorporate built-in analytical checkpoints to ensure the thermodynamic state of the API has genuinely shifted from crystalline to amorphous.

Protocol A: Preparation and Validation of Ternary HP-β-CD/PXM-188 Inclusion Complexes

This method utilizes mechanical kneading to force host-guest inclusion, stabilized by a hydrophilic polymer.

  • Stoichiometric Mixing: Weigh 2-(2-Fluorophenyl)-4-fluorobenzoic acid and HP-β-CD at a 1:2 molar ratio. Add Poloxamer-188 (PXM-188) at exactly 10% w/w of the total powder mass[2].

  • Kneading Method: Transfer the dry mixture to a glass mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water solution dropwise to form a homogenous, viscous paste. Knead continuously for 45 minutes to provide the mechanical energy required for cavity insertion.

  • Drying & Sizing: Dry the paste in a vacuum oven at 45°C for 24 hours to remove all residual solvent. Pulverize the resulting solid and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Self-Validation (DSC): Crucial Step. Do not assume complexation has occurred. Run Differential Scanning Calorimetry (DSC) on the final powder. The complete disappearance of the API's sharp melting endotherm confirms successful entrapment and amorphization within the cyclodextrin cage[3].

Mechanism API Fluorinated Biphenyl API (High Lattice Energy) Complex Ternary Inclusion Complex (Amorphous State) API->Complex Guest CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host Polymer Poloxamer-188 (Wetting Agent) Polymer->Complex Stabilizer Validation Validation: Endotherm Loss (DSC) Complex->Validation Confirm

Thermodynamic mechanism and validation of ternary cyclodextrin complexation.

Protocol B: Preparation of PEG 10000 Solid Dispersions via Solvent Evaporation

Use this protocol if cyclodextrins cause assay interference.

  • Matrix Dissolution: Dissolve 2-(2-Fluorophenyl)-4-fluorobenzoic acid and PEG 10000 at a 1:4 weight ratio in a minimal volume of absolute ethanol[4]. Ensure complete visual clarity.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent under vacuum (using a rotary evaporator) at 45°C until a dry, solid film forms on the flask walls.

  • Desiccation & Milling: Store the solid dispersion in a vacuum desiccator for 24 hours to remove trace ethanol. Mill the solid gently and pass it through a 60-mesh sieve.

  • Self-Validation (XRD): Analyze the powder using X-ray Diffractometry (XRD). The transformation from a highly crystalline API to an amorphous solid dispersion is confirmed by the disappearance of sharp diffraction peaks and the emergence of a broad "halo" pattern characteristic of the PEG matrix.

References

1.[2] Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal - PMC. nih.gov. 2 2.[3] Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal - PubMed. nih.gov. 3 3.[5] Binary inclusion complexes of diflunisal with β-cyclodextrin and hydroxypropyl-β-cyclodextrin: Preparation and characterization - PubMed. nih.gov. 5 4.[1] A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. ucd.ie. 1 5.[4] Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. scielo.br. 4

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-4-Fluorobenzoic Acid Cross-Coupling

Executive Summary: The "Ortho-Acid" Challenge You are likely here because your reaction is stalled at <10% conversion or you are observing significant protodehalogenation (loss of bromine). Coupling 2-bromo-4-fluorobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Acid" Challenge

You are likely here because your reaction is stalled at <10% conversion or you are observing significant protodehalogenation (loss of bromine).

Coupling 2-bromo-4-fluorobenzoic acid presents a distinct "perfect storm" of chemical antagonism:

  • Catalyst Poisoning: The free carboxylic acid (C1) is ortho to the reactive bromide (C2). This proximity allows the carboxylate to chelate Palladium, forming a stable 5-membered palladacycle that arrests the catalytic cycle.

  • Electronic Deactivation: The 4-fluoro substituent is electron-withdrawing, which theoretically activates the ring for oxidative addition. However, the ortho-carboxylate creates significant steric bulk, impeding the approach of the Palladium complex.[1]

This guide moves beyond generic advice to address the specific mechanistic failures of this scaffold.

Diagnostic Workflow

Before altering conditions, determine where the cycle is breaking. Use this logic flow to diagnose your specific failure mode.

TroubleshootingFlow Start START: Analyze Crude Mixture (LCMS/NMR) CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckProd Is Desired Product Forming? CheckSM->CheckProd Yes (>50%) CheckByprod Identify Major Byproduct CheckSM->CheckByprod No (<10%) Poisoning ISSUE: Catalyst Poisoning (Cycle Arrest) CheckProd->Poisoning No Product (0-5%) Success Optimization: Yield Improvement CheckProd->Success Low Yield (20-40%) CheckByprod->Poisoning Only SM recovered Dehal ISSUE: Protodehalogenation (Br replaced by H) CheckByprod->Dehal Mass = SM - 79 (Br) + 1 (H) Deboron ISSUE: Protodeboronation (Boronic Acid Hydrolysis) CheckByprod->Deboron Excess SM + Boronic Acid Decomp

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Troubleshooting Modules

Module A: The "Free Acid" Trap (Catalyst Poisoning)

Symptom: Full recovery of starting material. No color change in reaction mixture (remains pale yellow instead of turning black/brown).

The Mechanism: In basic media, the carboxylic acid deprotonates. The resulting carboxylate anion (


) acts as a ligand. Because it is ortho to the bromide, it displaces your phosphine ligand and binds to the Pd(II) center after oxidative addition. This forms a "resting state" complex that is too stable to undergo transmetallation.

Corrective Actions:

StrategyProtocol AdjustmentWhy it works
1. The "Gold Standard" (Esterification) Convert acid to Methyl Ester (MeOH/H2SO4) prior to coupling.Removes the chelating group entirely. The ester is non-coordinating, allowing standard Suzuki conditions to work.
2. Ligand Overpowering Switch to SPhos or XPhos (Buchwald Ligands).These biaryl phosphine ligands are extremely bulky. They create a "glove" around the Pd center, physically preventing the carboxylate from binding effectively.
3. Base Switching Use K₃PO₄ (3.0 equiv) in Toluene/Water (10:1).Phosphate is a strong enough base to activate the boronic acid but less nucleophilic than carbonates, reducing competition for the metal center.
Module B: Protodehalogenation (Bromine Loss)

Symptom: LCMS shows a peak with mass [M-78] (Loss of Br, gain of H). You are making 4-fluorobenzoic acid.

The Mechanism: This occurs when Transmetallation is slow . The oxidative addition complex (Ar-Pd-Br) sits waiting for the boronic acid. If it waits too long, it will abstract a hydride from the solvent (especially alcohols or DMF) or undergo protonolysis if water is present without sufficient surfactant/phase transfer.

Corrective Actions:

  • Eliminate Protic Solvents: If using Ethanol/Water or Methanol, STOP. Switch to 1,4-Dioxane or Toluene .

  • Increase Boronate Reactivity: The boronic acid is likely not activating fast enough. Switch from a Boronic Acid to a Pinacol Ester (BPin) or MIDA Boronate .

  • Dry Conditions: Run the reaction strictly anhydrous with Cs₂CO₃ (Cesium Carbonate) in dry DMF.

Module C: The "Fluorine" Factor ( Side Reactions)

Symptom: You observe substitution of the Fluorine atom (Mass [M-19+Nu]).

The Mechanism: The 4-fluoro group is activated by the electron-withdrawing carboxylate (or ester) at position 1. If you use a harsh nucleophilic base (like NaOMe or excessive hydroxide) at high temperatures (>100°C), the base may attack the C4 position, displacing the fluorine via Nucleophilic Aromatic Substitution (


).

Corrective Actions:

  • Lower Temperature: Limit heating to 80°C.

  • Use Non-Nucleophilic Bases: Switch to K₂CO₃ or CsF . Avoid hydroxides or alkoxides.

Recommended Experimental Protocols

Protocol A: The "Workhorse" Method (For Free Acids)

Best for when you cannot protect the acid.

  • Vessel: 20 mL vial with a crimp cap (or Schlenk tube).

  • Reagents:

    • Substrate: 2-bromo-4-fluorobenzoic acid (1.0 equiv)[2]

    • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)[3]

    • Ligand: SPhos (10 mol%) — Crucial for ortho-substitution.

    • Base: K₃PO₄ (3.0 equiv) — Excess required to neutralize acid + activate boron.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Concentration: 0.1 M.

  • Procedure:

    • Add solids to vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents.[4][5]

    • Heat to 80°C for 12 hours.

    • Note: Do not exceed 100°C to prevent decarboxylation.

Protocol B: The Anhydrous Method (For Sensitive Substrates)

Best if protodehalogenation is observed.[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: Cs₂CO₃ (3.0 equiv) - Must be finely ground and dry.

  • Solvent: Anhydrous DMF or DMAc.

  • Temp: 90°C.

  • Note: This method relies on the "Cesium Effect" to solubilize the carboxylate without water.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction? A: Not recommended. Triphenylphosphine is not bulky enough to prevent the ortho-carboxylate from poisoning the Palladium. You will likely see <20% conversion. You need dialkylbiaryl ligands (SPhos, XPhos).

Q: I see a peak corresponding to the homocoupling of my boronic acid. Why? A: This indicates that the oxidative addition into the aryl bromide is too slow (catalyst is inactive) or oxygen is present.

  • Fix: Degass solvents more thoroughly (sparge with Argon for 15 mins) and ensure you are using the SPhos system to speed up oxidative addition.

Q: Can I use the Methyl Ester, couple it, and then hydrolyze? A: Yes, this is the most robust path. Coupling Methyl 2-bromo-4-fluorobenzoate is significantly easier. Hydrolysis (LiOH/THF/Water) is usually quantitative and avoids the "Ortho-Acid" headache entirely.

References

  • BenchChem Technical Support. (2025).[1][4][5] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.[1] Retrieved from BenchChem.com.

  • Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols, 2(11), 2881-2887. Link

  • Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and arenecarboxylates." Angewandte Chemie International Edition, 45(30), 5006-5009. (Context on decarboxylative coupling risks). Link

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluorobenzoic acid Product Specification.Link

Sources

Troubleshooting

resolving regioisomer mixtures in fluorinated biaryl acid synthesis

Welcome to the Technical Support Center for Fluorinated Biaryl Acid Synthesis . As a Senior Application Scientist, I have designed this portal to address the most persistent bottleneck in fluorinated drug development: th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Biaryl Acid Synthesis . As a Senior Application Scientist, I have designed this portal to address the most persistent bottleneck in fluorinated drug development: the generation and resolution of regioisomer mixtures.

Fluorine’s extreme electronegativity and unique steric profile create competing directing effects during C–H functionalization, often leading to intractable mixtures of ortho, meta, and para isomers. This guide provides field-proven, self-validating strategies to either force regioselectivity during synthesis or achieve baseline resolution during chromatographic separation .

Diagnostic Hub: Identifying Your Regioisomer Challenge

Before proceeding, identify the root cause of your mixture:

  • Synthetic Failure: Your catalytic C–H arylation is yielding multiple positional isomers because the fluorine atom and the carboxylate group are competing as directing groups. (Proceed to Section 1)

  • Analytical/Preparative Failure: You have successfully synthesized a library of fluorinated biaryls, but the regioisomers co-elute on standard reverse-phase chromatography. (Proceed to Section 2)

Section 1: Synthesis Control Desk (Troubleshooting Regioselectivity)

FAQ 1: Why does direct C–H arylation of my fluoroarene yield an intractable mixture of ortho and para isomers? Causality: Fluorine’s high electronegativity inductively acidifies the ortho-protons, thermodynamically favoring ortho-metalation. However, steric hindrance from the aryl coupling partner or competing directing groups (like an existing carboxylate) can push the transition state toward the para or meta positions. This competition between electronic and steric control inevitably creates a mixture[1]. Solution: If your target is the meta-isomer, standard direct arylation will fail. You must override the inherent electronic bias by utilizing a Traceless Directing Group (TDG) Relay strategy[2].

FAQ 2: How does the Traceless Directing Group (TDG) Relay guarantee meta-selectivity? Mechanism: In the TDG relay, carbon dioxide (CO₂) is introduced as a transient directing group. Lithiation of the fluoroarene followed by CO₂ trapping yields a fluorobenzoic acid intermediate. This newly formed carboxylate acts as a powerful directing group, guiding Palladium-catalyzed arylation exclusively to its own ortho position (which is strictly meta to the fluorine atom). In the same reaction pot, thermal protodecarboxylation removes the carboxylate, leaving a pure meta-fluorobiaryl[2].

TDGRelay A Fluoroarene (Starting Material) B Lithiation & Carboxylation A->B LTMP, CO2 C Fluorobenzoic Acid (Transient Intermediate) B->C D Pd-Catalyzed Arylation C->D Ar-I, Pd cat. E Arylated Fluorobenzoic Acid D->E ortho to COOH (meta to F) F Protodecarboxylation (-CO2) E->F Heat, DMSO G meta-Fluorobiaryl (Pure Regioisomer) F->G

Caption: Traceless Directing Group (TDG) relay mechanism for meta-selective fluoroarene arylation.

FAQ 3: I am using a Ru(II) catalyst for C–H arylation to get the ortho-isomer, but selectivity is poor. How do I fix this? Mechanism: Ruthenium-catalyzed C–H activation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. If your substrate lacks a permanent directing group, the metalation is non-selective. Solution: Introduce a benzoate additive (e.g., tetramethylammonium 4-fluorobenzoate). The benzoate acts as a surrogate directing group, coordinating to the Ru center and creating a highly structured transition state that selectively cleaves the most acidic C–H bond (ortho to the fluorine)[1].

Section 2: Resolution & Separation Desk (Chromatography)

FAQ 4: My fluorinated biaryl regioisomers co-elute on a standard C18 reverse-phase HPLC column. What is the physical cause? Causality: Regioisomers of fluorinated biaryls possess identical molecular weights and nearly indistinguishable lipophilicities. Standard C18 columns rely primarily on hydrophobic dispersive interactions, which are insufficient to discriminate the subtle spatial orientation of a fluorine atom on a biaryl axis[3].

FAQ 5: What stationary phase should I switch to for baseline resolution? Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple orthogonal retention mechanisms:


 interactions, dipole-dipole interactions, and crucial fluorine-fluorine (fluorous) interactions. This provides enhanced shape selectivity, allowing the column matrix to physically discriminate between positional isomers based on their distinct fluorophilic profiles[3]. Elevating the column temperature further enhances this fluorous demixing[4].

SFCWorkflow Start Analyze Isomer Mixture ColSelect Select Stationary Phase Start->ColSelect CheckC18 Standard C18 Column ColSelect->CheckC18 CheckPFP Pentafluorophenyl (PFP) Column ColSelect->CheckPFP Fail Co-elution / Poor Resolution CheckC18->Fail Success Shape & Fluorous Selectivity CheckPFP->Success Fail->CheckPFP Switch Column Optimize Tune Mobile Phase (Fluorinated Modifier) Success->Optimize Resolve Baseline Resolution Achieved Optimize->Resolve

Caption: Decision tree for resolving fluorinated regioisomers using PFP stationary phases.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: One-Pot meta-Selective Arylation via TDG Relay[2]

This protocol is a self-validating system designed to prevent isomer formation entirely.

  • Lithiation & Carboxylation: In a flame-dried Schlenk flask under N₂, dissolve the fluoroarene (1.0 equiv) in anhydrous THF. Cool to -78 °C. Dropwise add LTMP (Lithium tetramethylpiperidide, 1.2 equiv). Stir for 1 hour. Bubble dry CO₂ gas through the solution for 30 minutes.

    • Validation Checkpoint 1: Quench a 50 µL aliquot in MeOH/H₂O. Run LC-MS. You must observe the

      
       mass corresponding to the fluorobenzoic acid intermediate. If absent, abort and check LTMP titer.
      
  • Solvent Swap: Remove THF under reduced pressure. Add anhydrous DMF to the carboxylate salt.

  • Arylation: Add Pd(OAc)₂ (5 mol%), an aryl iodide (1.5 equiv), and Ag₂CO₃ (1.5 equiv). Heat to 130 °C for 16 hours.

  • Protodecarboxylation: Add 2 mL of DMSO to the reaction mixture and elevate the temperature to 170 °C for 3 hours to force the release of CO₂.

    • Validation Checkpoint 2: LC-MS must show the disappearance of the

      
       mass and the appearance of the pure meta-arylated product mass.
      
SOP 2: HPLC Resolution of Fluorinated Regioisomers[5]

Use this protocol to separate existing mixtures of fluorinated biaryl acids.

  • Column Installation: Install a Hypersil GOLD™ PFP column (1.9 µm, 100 × 2.1 mm) or equivalent pentafluorophenyl phase.

  • Mobile Phase Preparation:

    • Phase A: 20 mM Aqueous Ammonium Acetate (pH adjusted to suppress carboxylate ionization).

    • Phase B: Methanol (or Trifluoroethanol for enhanced fluorous pairing).

  • Gradient Elution: Run at 0.45 mL/min. Start at 20% B, ramp to 70% B over 1.8 min, then to 80% B by 5.3 min.

  • Temperature Tuning: Set the column compartment to 45 °C.

    • Validation Checkpoint: Inject a void volume marker (e.g., uracil) to confirm system dead time (

      
      ). Calculate the resolution factor (
      
      
      
      ) between isomer peaks. An
      
      
      confirms baseline separation. If
      
      
      , decrease the gradient slope.

Section 4: Quantitative Benchmarks

Table 1: Regioselectivity Comparison in Fluoroarene C–H Arylation

Synthetic Strategy Catalyst System Directing Group Major Isomer Formed Regiomeric Ratio (o:m:p)
Standard Direct Arylation Pd(OAc)₂ / Ligand None Mixture 45 : 10 : 45
Surrogate Directed CMD Ru(II) + Benzoate Transient Benzoate Ortho >95 : <5 : 0

| TDG Relay | Pd(OAc)₂ / Ag₂CO₃ | Transient CO₂ | Meta | 0 : >99 : 0 |

Table 2: Chromatographic Retention & Resolution of Fluorinated Biaryl Isomers | Stationary Phase | Primary Retention Mechanism | Retention Factor (


) Isomer A | Retention Factor (

) Isomer B | Resolution (

) | | :--- | :--- | :--- | :--- | :--- | | Standard C18 | Hydrophobic Dispersion | 4.12 | 4.15 | 0.4 (Co-elution) | | PFP (Pentafluorophenyl) | Fluorous,

, Dipole | 5.30 | 6.10 | 2.1 (Baseline) |

Section 5: References

  • meta-C–H arylation of fluoroarenes via traceless directing group relay strategy Source: Chemical Science (Royal Society of Chemistry), 2018. URL:[Link]

  • Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides Source: Journal of the American Chemical Society (ACS), 2016. URL:[Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column Source: LCGC North America / ResearchGate, 2011. URL:[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: NIH / PMC, 2014. URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of Amorphous 4,2'-Difluorobiphenyl-2-Carboxylic Acid

Welcome to the technical support guide for the crystallization of 4,2'-difluorobiphenyl-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 4,2'-difluorobiphenyl-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining a crystalline form of this molecule from an amorphous solid. This guide provides troubleshooting strategies and detailed protocols grounded in the principles of physical organic chemistry and crystallography.

Part 1: Foundational Knowledge - Understanding the Crystallization Challenge

This section addresses the inherent molecular properties of 4,2'-difluorobiphenyl-2-carboxylic acid that make its crystallization a non-trivial pursuit.

Q1: What structural features of 4,2'-difluorobiphenyl-2-carboxylic acid hinder its crystallization?

A1: The difficulty in crystallizing this molecule stems from a combination of steric and electronic factors that complicate orderly packing into a crystal lattice.

  • Steric Hindrance and Molecular Conformation: The biphenyl core provides rigidity, but the substituents at the 2 and 2' positions (a carboxylic acid and a fluorine atom, respectively) create significant steric repulsion.[1] This forces the two phenyl rings to adopt a twisted, non-planar conformation, which is often more difficult to pack efficiently compared to planar molecules.[2]

  • Competing Intermolecular Interactions: Successful crystallization depends on strong, directional, and predictable intermolecular interactions. This molecule presents several competing possibilities:

    • Carboxylic Acid Dimerization: The -COOH group is a powerful hydrogen bond donor and acceptor, strongly favoring the formation of centrosymmetric dimers via O-H···O hydrogen bonds. This is a primary interaction in many carboxylic acid crystals.[3]

    • Fluorine Interactions: The highly electronegative fluorine atoms can participate in weaker, but influential, C-H···F and potentially F···π interactions.[4] Fluorination is known to dramatically alter crystal packing by changing the molecule's electrostatic potential.[5][6]

  • Kinetic Trapping: The combination of a twisted shape and multiple possible interaction sites means the molecule can get "stuck" in disordered, amorphous arrangements during solvent evaporation or rapid cooling, creating a high kinetic barrier to arranging into the most thermodynamically stable crystalline form.[7]

Q2: My initial synthesis yielded an amorphous solid. Why is this a difficult starting point?

A2: An amorphous solid lacks the long-range molecular order characteristic of a crystal. It exists in a higher energy state, but overcoming the activation energy to transition to a more stable crystalline form can be challenging.[7] The goal of any crystallization strategy is to provide the molecules with sufficient mobility and time to overcome this kinetic barrier and find their lowest energy state within a crystal lattice. Simply re-dissolving and rapidly precipitating an amorphous solid often reproduces the same amorphous state. Therefore, controlled and systematic approaches are necessary.

Part 2: Troubleshooting Guide - From Amorphous Solid to Crystalline Material

This section is formatted as a series of common problems and actionable solutions that you can implement in your laboratory.

Issue: My compound precipitates as an oil or amorphous solid upon cooling.

A3: "Oiling out" is a frequent issue, especially with impure compounds or when a solution becomes supersaturated at a temperature above the compound's melting point.[8][9] This indicates that nucleation is being bypassed in favor of liquid-liquid phase separation.

Initial Corrective Actions:

  • Reduce Supersaturation: The most common cause is a solution that is too concentrated. Re-heat the mixture to redissolve the oil and add more of the same solvent (e.g., in 10-20% increments) to lower the overall concentration.[9]

  • Slow Down the Cooling Rate: Rapid cooling promotes precipitation over crystallization.[10] After dissolving your compound, allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool or paper towels, before transferring it to a colder environment like a refrigerator.[9]

  • Re-evaluate Your Solvent Choice: The solvent may be too "good." An ideal crystallization solvent dissolves the compound when hot but poorly when cold.[10] If the compound remains highly soluble even at room temperature, it will be difficult to recover a good yield. A systematic solvent screening is highly recommended (see Protocol 1).

Diagram 1: Troubleshooting Workflow for Amorphous Precipitation A decision-making flowchart for addressing the common issue of a compound "oiling out" or precipitating as an amorphous solid.

G start Amorphous Solid or Oil Forms reheat Re-heat to Dissolve start->reheat add_solvent Add More Solvent (10-20% vol) reheat->add_solvent Is solution too concentrated? slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool success Crystals Form slow_cool->success Success failure Still Amorphous/Oily slow_cool->failure Failure change_solvent Try a Different Solvent System (See Protocol 1) change_solvent->success check_purity Consider Purification (Chromatography) failure->change_solvent failure->check_purity

Issue: No crystals are forming from the solution.

A4: A clear solution indicates that the system is stable and lacks nucleation sites for crystal growth to begin. The goal is to disrupt this stability in a controlled manner.

Methods to Induce Nucleation:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation points.[10][11]

  • Seeding: If you have even a tiny crystal from a previous attempt, add it to the cooled, saturated solution. A seed crystal provides a perfect template for further crystal growth.[10][11][12]

  • Slow Evaporation: Allow the solvent to evaporate very slowly by covering the flask with parafilm and poking a few small holes with a needle. This gradually increases the concentration to the point of saturation and nucleation. This works best with less volatile solvents.[12]

  • Anti-Solvent Addition: Use a two-solvent system where the compound is soluble in the first solvent but insoluble in the second ("anti-solvent"). See Protocol 3 for the detailed methodology.

Issue: The resulting crystals are of poor quality.

A5: Poor crystal quality is almost always a result of nucleation occurring too rapidly and at too many points, leading to fast growth and small crystallites.[8][12] The key is to minimize the number of nucleation events and slow down the growth process.

Strategies for High-Quality Crystals:

  • Vapor Diffusion: This is the premier technique for growing high-quality single crystals from milligram quantities of material. It involves the slow diffusion of an anti-solvent vapor into a solution of your compound, gently inducing crystallization over days or weeks. See Protocol 4 for a detailed setup.[12]

  • Fine-Tune the Solvent System: Use a solvent system where your compound is slightly more soluble. This will require a higher concentration or lower temperature to achieve saturation, but the subsequent crystal growth will be slower and more orderly.[8]

  • Strict Temperature Control: Employ a programmable heating/cooling mantle or a series of temperature-controlled baths to slow the cooling rate to just a few degrees per hour. A very slow approach to the saturation point is critical.

Part 3: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for crystallization.

Objective: To find a solvent that dissolves 4,2'-difluorobiphenyl-2-carboxylic acid at an elevated temperature but shows low solubility at room or sub-ambient temperatures.[10]

Materials:

  • Amorphous 4,2'-difluorobiphenyl-2-carboxylic acid (approx. 5-10 mg per test)

  • Small vials or test tubes (e.g., 1-dram vials)

  • A selection of solvents (see Table 1)

  • Hot plate and/or oil bath

Procedure:

  • Place 5-10 mg of your compound into several labeled vials.

  • To each vial, add a different solvent dropwise (start with ~0.2 mL).

  • Room Temperature Test: Vigorously agitate each vial. Observe if the compound dissolves completely. If it does, that solvent is likely too good and should be set aside as a potential "soluble solvent" for an anti-solvent system.[10]

  • Elevated Temperature Test: For solvents where the compound is insoluble or sparingly soluble at room temperature, gently heat the vial while stirring. Add more solvent in small portions only if necessary to achieve full dissolution.

  • Cooling Test: Once dissolved, allow the hot solutions to cool slowly to room temperature. Then, place them in a refrigerator (~4 °C).

  • Observation: Observe the vials over 24-48 hours. Note which solvents produce crystalline solids, amorphous precipitates, oils, or no solid at all. The best candidates for single-solvent recrystallization are those that yield high-quality crystals upon slow cooling.

Table 1: Recommended Solvents for Screening
Solvent Class Examples Rationale
Protic Solvents Isopropanol, Ethanol, MethanolCan form H-bonds, may compete with carboxylic acid dimerization.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileGood polarity to dissolve the compound, but cannot donate H-bonds.[13]
Apolar Solvents Toluene, Heptane, CyclohexaneLess likely to dissolve a polar carboxylic acid; often used as anti-solvents.
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity, can accept H-bonds.
Chlorinated Dichloromethane (DCM)Often good for initial dissolution but can be too volatile for slow crystallization.[12]
Protocol 2: Solvent/Anti-Solvent Crystallization

Objective: To induce crystallization by slowly reducing the solubility of the compound in a solution.

Procedure:

  • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, identified from Protocol 1).

  • Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise, with vigorous stirring.

  • Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of saturation.

  • Add a few drops of the "good" solvent to make the solution clear again.

  • Seal the container and allow it to stand undisturbed. Crystals should form as the system equilibrates. Alternatively, this saturated solution can be used in a vapor diffusion setup (Protocol 4).

Protocol 3: Vapor Diffusion

Objective: To grow high-quality single crystals by achieving supersaturation at an extremely slow rate.[12]

Procedure:

  • Prepare a saturated or near-saturated solution of your compound in a "good," relatively less volatile solvent (e.g., Toluene, Dioxane) in a small, open container (e.g., a 0.5-dram vial).

  • Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a glass jar).

  • Add a small amount (1-2 mL) of a more volatile anti-solvent (e.g., Heptane, Diethyl Ether) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Seal the outer container tightly.

  • The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the compound's solubility and promoting slow, controlled crystal growth.

  • Place the setup in a vibration-free location and do not disturb it for several days to weeks.

Diagram 2: Decision Tree for Selecting a Crystallization Method A guide to choosing the most appropriate crystallization technique based on the amount of available material and desired outcome.

G start Select Crystallization Method amount Amount of Amorphous Material? start->amount mg_scale < 50 mg amount->mg_scale Low g_scale > 500 mg amount->g_scale High goal Primary Goal? high_quality High-Quality Single Crystals (for X-Ray) goal->high_quality Quality bulk_material Bulk Crystalline Material (for Formulation, Stability) goal->bulk_material Yield mg_scale->high_quality g_scale->goal vapor_diffusion Vapor Diffusion (Protocol 3) high_quality->vapor_diffusion cooling_cryst Controlled Cooling Crystallization bulk_material->cooling_cryst anti_solvent Solvent/Anti-Solvent (Protocol 2) bulk_material->anti_solvent

Part 4: Advanced Considerations

Q6: I've tried multiple solvent systems without success. Could impurities be the problem?

A6: Absolutely. Impurities can act as crystal growth inhibitors by adsorbing onto the surface of a growing nucleus and disrupting the ordered packing of the lattice.[10] If you consistently obtain oils or amorphous precipitates, purifying your starting material is a critical step.

  • Recommendation: Subject your amorphous solid to column chromatography to remove any synthetic byproducts or residual reagents. Even if the purity is high (e.g., >95%), removing that last few percent of impurities can make a significant difference. After purification, attempt the crystallization protocols again.

Q7: Are there other methods like co-crystallization that might be effective?

A7: Yes. If the molecule proves exceptionally resistant to forming a stable crystal of its own, co-crystallization is a powerful alternative strategy. This involves crystallizing the target molecule with a second, benign molecule (a "coformer").

  • Mechanism: The coformer is chosen to form strong and predictable hydrogen bonds with the carboxylic acid group of your molecule. This creates a new, multi-component crystalline solid with a more stable lattice than either component could form alone.[14]

  • Potential Coformers: For a carboxylic acid, good coformers are often molecules with strong hydrogen bond acceptor sites, such as pyridines or amides.

  • Approach: This is an advanced technique that requires screening a library of potential coformers but can be highly effective for otherwise intractable systems.

References

  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (2025). Benchchem.
  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2025). Royal Society of Chemistry.
  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids.
  • Kumar, A., et al. (2018). Fluorine's Impact on Biphenyl-Cyclohexane LCs. Scribd.
  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2025).
  • Guide for crystalliz
  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.
  • Troubleshooting Crystalliz
  • Technical Support Center: Biphenyl Sulfonamide Crystalliz
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). Royal Society of Chemistry.
  • Crystallization at Solvent Interfaces Enables Access to a Variety of Cocrystal Polymorphs and Hydr
  • Synthesis and properties of biphenyl liquid crystal diluters. (2023). Taylor & Francis Online.
  • How can amorphous solid be made crystalline? (2013).
  • Solid Form Troubleshooting. Enantia.
  • Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. (2008).
  • The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conform
  • Why does an amorphous solid convert into crystalline at some temper

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H and 19F NMR Spectral Analysis of 2-(2-Fluorophenyl)-4-fluorobenzoic Acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of modern drug discovery and materials science, the precise characterization of fluorinated organic molecules is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise characterization of fluorinated organic molecules is paramount. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability and binding affinity. Consequently, unambiguous structural elucidation is a critical step in the development of novel fluorinated compounds. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of 1H and 19F NMR, stands out as an exceptionally powerful tool.

This guide provides an in-depth analysis of the 1H and 19F NMR spectra of 2-(2-Fluorophenyl)-4-fluorobenzoic acid, a molecule that presents an excellent case study due to its distinct fluorine environments and the interplay of through-bond and through-space couplings. We will delve into the theoretical underpinnings of the observed spectral features, offer practical experimental protocols, and compare the informational content derived from each NMR technique.

The Strategic Advantage of Fluorine in NMR Spectroscopy

Fluorine possesses a unique set of properties that make it an ideal nucleus for NMR spectroscopy. The 19F isotope has a natural abundance of 100% and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton (1H). This high sensitivity, coupled with a wide chemical shift range of approximately 800 ppm, provides exquisite resolution and allows for the detection of subtle changes in the electronic environment of the fluorine atom.

Experimental Protocol: Acquiring High-Resolution Spectra

The acquisition of high-quality NMR data is foundational to accurate spectral interpretation. The following protocol outlines the key steps for obtaining 1H and 19F NMR spectra of 2-(2-Fluorophenyl)-4-fluorobenzoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(2-Fluorophenyl)-4-fluorobenzoic acid into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic molecules. However, for carboxylic acids, solubility can be an issue, and the acidic proton may exchange with residual water. In such cases, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative as it will solubilize the compound and allow for the observation of the carboxylic acid proton.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • For 1H NMR:

    • Tune and match the 1H probe.

    • Acquire a standard one-pulse 1H spectrum. Key parameters to consider include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • For 19F NMR:

    • Tune and match the 19F probe. If a dedicated 19F probe is not available, a broadband probe can be used.

    • Acquire a standard one-pulse 19F spectrum. It is common to acquire 19F spectra with 1H decoupling to simplify the spectrum by removing 1H-19F couplings. However, for a detailed analysis of coupling constants, a non-decoupled spectrum is essential.

Workflow for NMR Spectral Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Processing and Analysis cluster_3 Structural Elucidation a Weigh Compound b Dissolve in Deuterated Solvent a->b c 1H NMR Spectrum b->c d 19F NMR Spectrum b->d e Fourier Transform & Phasing c->e d->e f Peak Picking & Integration e->f g Coupling Constant Measurement f->g h Assign Signals g->h i Correlate 1H and 19F Data h->i j Confirm Molecular Structure i->j

Caption: A streamlined workflow for the NMR analysis of 2-(2-Fluorophenyl)-4-fluorobenzoic acid.

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum of 2-(2-Fluorophenyl)-4-fluorobenzoic acid is expected to show a complex set of signals in the aromatic region, in addition to a broad singlet for the carboxylic acid proton. The complexity arises from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-37.9 - 8.1Doublet of doublets (dd)3J(H3-H5) ≈ 2.5, 4J(H3-F4) ≈ 8-10
H-57.2 - 7.4Doublet of doublet of doublets (ddd)3J(H5-H6) ≈ 8-9, 3J(H5-F4) ≈ 8-10, 4J(H5-H3) ≈ 2.5
H-67.6 - 7.8Doublet of doublets (dd)3J(H6-H5) ≈ 8-9, 4J(H6-F4) ≈ 5-6
H-3'7.3 - 7.5Triplet of doublets (td)3J(H3'-H4') ≈ 7-8, 4J(H3'-F2') ≈ 2-3
H-4'7.5 - 7.7Multiplet (m)
H-5'7.2 - 7.4Triplet of doublets (td)3J(H5'-H4') ≈ 7-8, 3J(H5'-H6') ≈ 7-8
H-6'7.4 - 7.6Triplet of doublets (td)3J(H6'-H5') ≈ 7-8, 4J(H6'-F2') ≈ 2-3
COOH12 - 13Broad singlet (br s)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The assignments are based on the expected electronic effects of the substituents. The carboxylic acid group is electron-withdrawing, which will deshield the protons on the same ring, particularly H-3 and H-5. The fluorine atoms also have a significant influence on the proton chemical shifts and give rise to characteristic H-F couplings. The through-bond J-coupling between protons and fluorine atoms is typically observed over two to five bonds.

Analysis of the 19F NMR Spectrum

The 19F NMR spectrum provides complementary and often more straightforward information due to the larger chemical shift dispersion. For 2-(2-Fluorophenyl)-4-fluorobenzoic acid, two distinct signals are expected, one for each fluorine atom.

Fluorine Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
F-4-110 to -115Multiplet (m)
F-2'-115 to -120Multiplet (m)

Note: 19F NMR chemical shifts are typically referenced to CFCl3 at 0 ppm.

The multiplicity of each fluorine signal will be a result of couplings to nearby protons. For F-4, significant couplings are expected to H-3 and H-5. For F-2', couplings to H-3' and potentially a through-space coupling to H-3 are possible, depending on the conformation of the molecule.

The Synergy of 1H and 19F NMR: A Comparative Advantage

While both 1H and 19F NMR provide valuable structural information, their combined use offers a more complete picture.

Feature 1H NMR 19F NMR Combined Advantage
Chemical Shift Range Narrow (approx. 15 ppm)Wide (approx. 800 ppm)19F NMR provides better signal separation, reducing spectral overlap.
Sensitivity HighHighBoth techniques are sensitive, allowing for analysis of small sample quantities.
Coupling Information H-H and H-F couplingsF-H and F-F couplingsA comprehensive network of through-bond and through-space interactions can be mapped.
Structural Insights Provides information on the proton environment.Highly sensitive to the electronic environment of the fluorine atom.The combination allows for unambiguous assignment of all signals and confirmation of the regiochemistry of fluorination.

The true power of this dual-pronged approach is realized in more complex fluorinated molecules where spectral overlap in the 1H NMR spectrum can make interpretation challenging. The well-resolved signals in the 19F NMR spectrum can serve as starting points for a more detailed analysis of the 1H spectrum through techniques like 1H-19F HETCOR (Heteronuclear Correlation) experiments.

Molecular Structure and Key Interactions

G cluster_0 2-(2-Fluorophenyl)-4-fluorobenzoic acid C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C1' C C2->C1' C4 C C3->C4 C5 C C4->C5 F4 F C4->F4 C6 C C5->C6 C6->C1 O1 O C7->O1 O2 OH C7->O2 C2' C C1'->C2' C3' C C2'->C3' F2' F C2'->F2' C4' C C3'->C4' C5' C C4'->C5' C6' C C5'->C6' C6'->C1'

Caption: Chemical structure of 2-(2-Fluorophenyl)-4-fluorobenzoic acid.

Conclusion

The comprehensive analysis of 2-(2-Fluorophenyl)-4-fluorobenzoic acid using both 1H and 19F NMR spectroscopy provides a robust and unambiguous method for its structural elucidation. The high sensitivity and large chemical shift dispersion of 19F NMR, when used in conjunction with the detailed coupling information from 1H NMR, allow for a complete assignment of the molecule's complex spectral features. This dual-spectroscopic approach is an indispensable tool for researchers in drug discovery and materials science, enabling the confident characterization of novel fluorinated compounds. The principles and methodologies outlined in this guide can be readily applied to a wide range of other fluorinated organic molecules, underscoring the versatility and power of multinuclear NMR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons.
  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.
  • "Fluorine NMR Spectroscopy." Chemistry LibreTexts. - An online resource providing a good introduction to the principles of 19F NMR spectroscopy. URL: [Link]

Comparative

A Senior Application Scientist's Guide to Robust HPLC Purity Analysis of 2-(2-Fluorophenyl)-4-fluorobenzoic acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(2-Fluorophenyl)-4-fluorobenzoic acid, establishing a robust, reliable, and validated analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, comparative analysis of the strategic decisions involved in developing a High-Performance Liquid Chromatography (HPLC) method for this specific analyte, grounded in fundamental chromatographic principles and regulatory expectations.

The Strategic Foundation: Analyte-Centric Method Development

The molecular structure of 2-(2-Fluorophenyl)-4-fluorobenzoic acid dictates our analytical strategy. As an aromatic carboxylic acid, it possesses two key characteristics that inform our initial choices:

  • Strong UV Chromophore: The presence of two phenyl rings ensures strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice.

  • Ionizable Functional Group: The carboxylic acid moiety is ionizable, meaning its charge state is dependent on the pH of the mobile phase. This is the most critical parameter to control for achieving reproducible and sharp chromatography.[1][2]

The acidity, or pKa, of the carboxylic acid group is the pivotal chemical property. For similar compounds like 2-fluorobenzoic acid, the pKa is approximately 3.27.[3] This value is our guidepost for mobile phase pH selection. To ensure the analyte is in a single, non-ionized (neutral) state, which promotes better retention and peak shape on a reversed-phase column, the mobile phase pH should be set at least 1.5 to 2 units below the pKa.[4][5] Therefore, a target pH of approximately 2.5 is a logical and scientifically sound starting point.[6]

Diagram: HPLC Method Development Workflow

The following diagram illustrates the logical flow of the method development process, from initial analyte assessment to final method validation.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (pKa, UV Spectra, Solubility) B Define Analytical Target Profile (ATP) A->B Informs C Stationary Phase (Column) Screening B->C Guides D Mobile Phase Screening (pH, Organic) B->D F Method Optimization (Gradient, Flow, Temp) C->F D->F Leads to E Detector Wavelength Selection E->F G System Suitability Establishment F->G Defines H Method Validation (ICH Q2(R1)) G->H Enables

Caption: A logical workflow for systematic HPLC method development.

Comparative Analysis of Chromatographic Conditions

Method development is an empirical process, guided by theory. Here, we compare key parameters and provide the rationale for our selections.

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical first choice due to its hydrophobic character, which is well-suited for retaining our non-polar analyte.[7][8] However, not all C18 columns are created equal.[9][10] We compare a traditional, fully porous particle (FPP) HPLC column with a modern, superficially porous particle (SPP) UHPLC column to highlight the trade-offs between performance and pressure.

ParameterColumn A: Traditional FPP C18Column B: Modern SPP C18Rationale & Insights
Dimensions 4.6 x 150 mm, 5 µm2.1 x 100 mm, 2.7 µmColumn B's smaller dimensions reduce solvent consumption and run time, aligning with green chemistry principles.[11]
Retention Time (RT) 8.52 min3.71 minThe shorter column length and typically higher optimal flow rate for SPP columns drastically reduce analysis time.
Backpressure ~120 bar~350 barThe smaller particle size of Column B generates higher backpressure, requiring a UHPLC system for optimal performance.
Efficiency (Plates/N) ~12,000~25,000The SPP architecture minimizes peak dispersion, leading to significantly higher efficiency and sharper peaks.
Peak Asymmetry (As) 1.151.05Both show excellent symmetry due to proper mobile phase pH control, but the higher efficiency of Column B often yields slightly better peak shape.

As established, controlling the mobile phase pH is paramount. We will use a buffer to maintain a constant pH. A common choice is 0.1% formic acid in water, which provides a pH of approximately 2.7.

ParameterMobile Phase AOrganic Modifier BRationale & Insights
Composition 0.1% (v/v) Formic Acid in WaterAcetonitrileFormic acid is a volatile buffer, making it compatible with mass spectrometry (MS) if future hyphenation is desired. Acetonitrile is chosen for its low UV cutoff and lower viscosity compared to methanol, often leading to better efficiency.
pH Control pH ≈ 2.7N/AThis pH is well below the analyte's estimated pKa, ensuring the carboxylic acid is fully protonated (neutral).[4] This suppresses ionization, leading to consistent retention and sharp, symmetrical peaks by minimizing undesirable secondary interactions with the silica stationary phase.[1][5]

Diagram: pH Effect on Analyte Retention

This diagram illustrates the fundamental relationship between mobile phase pH, the analyte's pKa, and its resulting retention behavior in reversed-phase HPLC.

ph_effect cluster_pH Mobile Phase pH vs. Analyte pKa cluster_Analyte Analyte State cluster_Result Chromatographic Result pH_low pH << pKa (e.g., pH 2.5) Analyte_Neutral Analyte is Neutral (R-COOH) pH_low->Analyte_Neutral Ensures pH_equal pH = pKa (e.g., pH 3.3) Analyte_Mixed 50% Neutral 50% Ionized pH_equal->Analyte_Mixed Results in pH_high pH >> pKa (e.g., pH 7.0) Analyte_Ionized Analyte is Ionized (R-COO⁻) pH_high->Analyte_Ionized Causes Result_Good GOOD Strong Retention Sharp Peak Analyte_Neutral->Result_Good Leads to Result_Bad POOR Inconsistent Retention Split/Broad Peaks Analyte_Mixed->Result_Bad Leads to Result_Weak WEAK Low Retention Poor Peak Shape Analyte_Ionized->Result_Weak Leads to

Caption: Relationship between mobile phase pH and analyte state.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols provide the exact steps to implement the optimized method.

This method is designed for a UHPLC system to achieve high resolution and a short run time.

  • Chromatographic System:

    • Column: SPP C18, 2.1 x 100 mm, 2.7 µm (e.g., Agilent Poroshell, Waters Cortecs, Phenomenex Kinetex).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 2.0 µL.

    • Gradient Program:

      Time (min) %B
      0.0 30
      8.0 95
      10.0 95
      10.1 30

      | 12.0 | 30 |

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 2-(2-Fluorophenyl)-4-fluorobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

Method Validation: The Pillar of Trustworthiness

A developed method is incomplete until it is validated to prove its suitability for the intended purpose. Validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Key Validation Parameters for a Purity Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components.Peak purity analysis (using a Diode Array Detector) must pass. No co-elution at the analyte peak.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50% to 150% of the nominal concentration).
Accuracy To measure the closeness of the test results to the true value.Percent recovery of 98.0% to 102.0% for spiked samples at multiple levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (injection precision) and intermediate precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) of ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters must remain within limits.

By rigorously validating these parameters, the method transitions from a research tool to a reliable quality control asset, ensuring that every batch of 2-(2-Fluorophenyl)-4-fluorobenzoic acid is assessed against a scientifically sound and trustworthy standard.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia.

  • Matysová, L., et al. (2005). A comparison of performance of various analytical columns in pharmaceutical analysis: conventional C18 and high throughput C18 zorbax columns. Journal of Chromatography A, 1088(1-2), 24-31.

  • Agilent Technologies. (n.d.). Revisions per USP 621.

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.

  • Element Lab Solutions. (2023). HPLC Method Translation Allowable Changes from USP General Chapter <621>.

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Klaffenbach, P., & van der Heiden, C. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 841-852.

  • Kovacs, T. (2024). Are You Sure You Understand USP <621>? LCGC International.

  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.

  • Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System.

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation.

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX.

  • Phenomenex. (2022). A Comparison of Various Kinetex C18 Phases.

  • PerkinElmer. (n.d.). Choosing The Right HPLC Columns.

  • LCGC International. (2020). Choosing the Right Fully Porous C18 Reversed Phase HPLC Columns.

  • BenchChem. (2025). physical and chemical properties of 2-Fluorobenzoic acid.

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.

Sources

Validation

X-ray crystallographic data for 2-(2-Fluorophenyl)-4-fluorobenzoic acid

An In-Depth Guide to the X-ray Crystallographic Analysis of 2-(2-Fluorophenyl)-4-fluorobenzoic acid (Tarenflurbil) and its Structural Congeners A Comparative Analysis for Drug Development Professionals Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 2-(2-Fluorophenyl)-4-fluorobenzoic acid (Tarenflurbil) and its Structural Congeners

A Comparative Analysis for Drug Development Professionals

Introduction: The Significance of Solid-State Structure in "Profen" NSAIDs

2-(2-Fluorophenyl)-4-fluorobenzoic acid, known as Tarenflurbil, is the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[1][2] Unlike its racemic parent, Tarenflurbil exhibits minimal cyclooxygenase (COX) inhibition and has been investigated primarily for its potential as a γ-secretase modulator in Alzheimer's disease.[3] The "profens," a subclass of NSAIDs derived from arylpropionic acid, are characterized by a core structure Ar-CH(CH3)-COOH.[4] The stereochemistry and solid-state properties—such as crystal packing and intermolecular interactions—of these active pharmaceutical ingredients (APIs) are of paramount importance. These features directly influence critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which are decisive factors in drug development and formulation.

Part 1: The Experimental Workflow for Single-Crystal X-ray Diffraction (SCXRD)

Obtaining a high-quality single crystal and determining its three-dimensional structure is a meticulous process. The workflow is a self-validating system where the quality of each step dictates the success of the next.

Crystal Growth: The Foundation of Structural Analysis

The initial and often most challenging step is growing a single crystal of suitable size and quality (ideally >20 µm, not exceeding 0.5 mm).[5][6] For organic molecules like Tarenflurbil, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed. The gradual increase in concentration facilitates ordered molecular packing and crystal nucleation.

  • Solvent/Anti-Solvent Diffusion: This involves two miscible liquids: one in which the compound is soluble (solvent) and one in which it is not (anti-solvent). The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization. This can be done via liquid-liquid or vapor diffusion.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, solubility drops, leading to supersaturation and subsequent crystallization.

The choice of solvent is critical and often requires empirical screening. Solvents like ethanol, ethyl acetate, acetone, and tetrahydrofuran are common starting points for compounds of this class.[7][8]

The SCXRD Experimental and Data Analysis Pipeline

The following diagram outlines the logical flow from a grown crystal to a fully refined molecular structure.

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Refinement crystal_growth 1. Crystal Growth (Slow Evaporation, Diffusion, etc.) crystal_mount 2. Crystal Selection & Mounting (Microscope selection, Cryo-loop) crystal_growth->crystal_mount High-quality single crystal diffractometer 3. Diffractometer Setup (X-ray source: Mo/Cu, Low Temp) crystal_mount->diffractometer Mounted crystal data_collection 4. Data Collection (Rotation images, Full sphere of data) diffractometer->data_collection Aligned crystal integration 5. Data Integration (Indexing, Intensity extraction) data_collection->integration Raw diffraction images solve_structure 6. Structure Solution (Direct Methods, Patterson) integration->solve_structure Reflection file (hkl) refine_structure 7. Structure Refinement (Least-squares fitting) solve_structure->refine_structure Initial atomic model validate_structure 8. Validation & Deposition (CheckCIF, CSD/COD) refine_structure->validate_structure Final structural model (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Methodology in Detail:

  • Crystal Selection and Mounting: A suitable crystal is identified under a microscope, selected for its sharp edges and lack of visible defects, and mounted on a holder (e.g., a cryo-loop).[9]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] It is typically cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms, resulting in a higher quality diffraction pattern. The crystal is rotated in a beam of monochromatic X-rays (commonly from a Molybdenum or Copper source), and the resulting diffraction pattern is recorded on a detector.[5][9]

  • Data Integration and Reduction: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of each diffraction spot (reflection).

  • Structure Solution: The "phase problem" is solved using computational methods (like direct methods) to generate an initial electron density map, which reveals the positions of the atoms in the crystal's asymmetric unit.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes atomic positions, bond lengths, and angles to best fit the observed data.

  • Validation: The final structure is validated for geometric and crystallographic soundness. The resulting data is typically compiled into a Crystallographic Information File (CIF).

Part 2: Comparative Crystallographic Analysis: Flurbiprofen and Ibuprofen

To anticipate the structural features of Tarenflurbil, we can analyze the crystal structures of racemic Flurbiprofen and racemic Ibuprofen. Both are profens and share key structural motifs.

ParameterRacemic Flurbiprofen (Form I)Racemic Ibuprofen
CSD Refcode FLURBP01IBPRAC / IBPRAC02
Molecular Formula C₁₅H₁₃FO₂C₁₃H₁₈O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Key Supramolecular Motif Centrosymmetric Carboxylic Acid DimerCentrosymmetric Carboxylic Acid Dimer
Hydrogen Bond O—H···OO—H···O
References [10][11]

Data compiled from the Cambridge Structural Database (CSD) and associated publications.

The Ubiquitous Carboxylic Acid Dimer Motif

A defining feature in the crystal structures of both Flurbiprofen and Ibuprofen is the formation of a robust, centrosymmetric dimer via hydrogen bonds between their carboxylic acid moieties.[10][11] This R²₂(8) graph set motif is extremely common in crystalline carboxylic acids and is a primary driver of their crystal packing.

dimer_motif cluster_mol1 cluster_mol2 R1 C1 C C1->R1 O1 O C1->O1 OH1 O-H C1->OH1 O2 O OH1->O2 H-bond R2 C2 C C2->R2 C2->O2 OH2 H-O C2->OH2 OH2->O1 H-bond

Caption: Centrosymmetric carboxylic acid dimer motif in profens.

In the racemic structures, this dimer is formed between an (R)-enantiomer and an (S)-enantiomer. For Tarenflurbil, which is the pure (R)-enantiomer, a similar carboxylic acid dimer is highly probable. However, it would be a pseudo-centrosymmetric dimer, where two (R)-molecules are related by a non-crystallographic inversion center or form a non-centrosymmetric dimer. The specific packing arrangement will then be dictated by the steric and electronic properties of the fluorinated biphenyl group.

Conformational Flexibility

The overall shape of a profen molecule is not rigid. Rotations around the single bonds, particularly the bond connecting the propionic acid group to the aromatic ring system, allow for conformational flexibility. In the crystal structure of (S)-(+)-Ibuprofen, two independent molecules are present in the asymmetric unit, each showing subtle conformational differences.[11] This highlights that even minor variations in the crystal environment can influence the molecule's final conformation. For Tarenflurbil, the dihedral angle between the two phenyl rings of the biphenyl moiety will be a key conformational parameter to determine.

Part 3: Implications for Drug Development

The precise knowledge of a crystal structure provides actionable insights for drug development professionals.

  • Polymorph Screening: Many APIs, including Flurbiprofen, are known to exhibit polymorphism—the ability to exist in multiple crystal forms.[10] Each polymorph has a different crystal structure and, consequently, different physical properties. A comprehensive crystallographic study is the cornerstone of identifying and characterizing all potential polymorphs to select the one with the most desirable properties (e.g., highest stability, best solubility).

  • Co-crystal and Salt Formation: Understanding the primary hydrogen bonding motifs (like the carboxylic acid dimer) allows for a rational design of co-crystals or salts.[7][12] By introducing a co-former molecule that can compete with or complement these interactions, it is possible to create new solid forms with tailored properties, such as enhanced solubility or improved physical stability.

  • Structure-Activity Relationship (SAR): The acidic carboxylic acid group is essential for the COX-inhibitory activity of most NSAIDs, as it forms a key ionic bond in the active site of the enzyme.[4][13] While Tarenflurbil is not a potent COX inhibitor, its three-dimensional structure is still crucial for understanding its interaction with other biological targets like γ-secretase. The crystal structure provides the precise, low-energy conformation of the molecule, which is invaluable for computational modeling and docking studies to elucidate its mechanism of action.[14]

Conclusion

While the specific crystallographic data for 2-(2-Fluorophenyl)-4-fluorobenzoic acid (Tarenflurbil) remains to be publicly reported, a robust framework for its determination and analysis can be established. The experimental workflow for single-crystal X-ray diffraction provides a clear path to elucidating its three-dimensional atomic arrangement. By drawing comparisons with the known crystal structures of its parent compound, Flurbiprofen, and its structural analogue, Ibuprofen, we can anticipate key structural features, such as the formation of carboxylic acid dimers. The determination of Tarenflurbil's crystal structure will be a critical step in fully understanding its solid-state properties, providing invaluable data for polymorphism studies, formulation design, and the elucidation of its structure-activity relationships, thereby supporting its overall drug development program.

References

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. (2016). Journal of Applied Pharmaceutical Science.
  • Dong, L., Yuan, C., Orlando, B.J., Malkowski, M.G., & Smith, W.L. (2016). Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. Journal of Biological Chemistry. [Link]

  • Ibuprofen-Amino Acids Co-Crystal Screening Via Co-Grinding Methods. (2018).
  • Structure Determination and 3D ED/MicroED-Guided Synthesis of a New (S)-Ibuprofen–l-phenylalanine Co-Crystal. (2024).
  • DeRuiter, J. (2002). NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Principles of Drug Action 2.
  • Ibuprofen, (-)- | C13H18O2 | CID 114864. PubChem - NIH. [Link]

  • Preparation and Study on the Single-Crystal Structure of Flurbiprofen–Salicylamide Co-crystal. (2023). Thieme E-Books & E-Journals.
  • Freer, A. A., Bunyan, J. M., Shankland, N., & Sheen, D. B. (1993). Structure of (S)-(+)-ibuprofen. Acta Crystallographica Section C: Crystal Structure Communications, 49(7), 1378-1380. [Link]

  • Reducing crystal structure overprediction of ibuprofen with large scale molecular dynamics simulations. (2022). CrystEngComm (RSC Publishing).
  • New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation. (2010). Crystal Growth & Design, 10(7), 3255-3262. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). MDPI. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2015). Journal of Chemical Education. [Link]

  • New Pharmaceutical Cocrystal Forms of Flurbiprofen: Structural, Physicochemical, and Thermodynamic Characterization. Request PDF - ResearchGate. [Link]

  • (R)-flurbiprofen. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. [Link]

  • Chemical structures of the studied profen NSAIDs. ResearchGate. [Link]

  • Tarenflurbil | C15H13FO2 | CID 92337. PubChem - NIH. [Link]

  • THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (2012). PMC - NIH. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

Sources

Comparative

A Comparative Guide to Validating Structure-Activity Relationships of Fluorinated Biaryl Carboxylic Acids

Introduction: The Critical Role of Fluorine in Modern Drug Design In medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern therapeutic design.[1][2] Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorine in Modern Drug Design

In medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern therapeutic design.[1][2] More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorinated biaryl carboxylic acids, a prominent structural class, are frequently investigated for their potential as potent and selective inhibitors of various enzymes and receptors.

The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to meticulously fine-tune a compound's behavior.[1] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic breakdown, modulate the acidity (pKa) of nearby functional groups, and increase binding affinity to a biological target.[1][3] These modifications are pivotal for transforming a promising lead compound into a viable clinical candidate with an optimal balance of potency, selectivity, and safety.[1]

However, predicting the precise effects of fluorination is a non-trivial challenge. The electron-withdrawing nature of fluorine can significantly alter a molecule's properties in ways that are often difficult to forecast.[4] Therefore, a robust and systematic experimental approach is essential to validate the structure-activity relationships (SAR) of these compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare and validate the performance of fluorinated biaryl carboxylic acid analogues, supported by detailed experimental protocols and data interpretation strategies.

The Foundational Workflow for SAR Validation

A successful SAR campaign is a multi-parameter optimization process. It begins with assessing the compound's direct interaction with its intended target and progressively builds a more complete picture by evaluating its behavior in more complex biological systems and its fundamental drug-like properties. This iterative process is crucial for making informed decisions and guiding the chemical synthesis of improved analogues.[5]

SAR_Workflow T0 Biochemical Assays (e.g., Kinase Activity) D0 SAR Table Generation T0->D0 T1 Cell-Based Target Engagement Assays (e.g., NanoBRET®) T1->D0 P0 pKa Determination P0->D0 P1 Permeability (PAMPA) P1->D0 P2 Metabolic Stability (Liver Microsomes) P2->D0 D1 Comparative Analysis D0->D1 D2 Next-Generation Compound Design D1->D2

Caption: High-level workflow for SAR validation of fluorinated compounds.

Part 1: In Vitro Target Engagement and Potency Assessment

The initial and most fundamental step in any SAR study is to quantify how well a compound interacts with its intended biological target.[6] This is typically achieved through a combination of biochemical and cell-based assays.

Biochemical Assays: Quantifying Direct Target Inhibition

Biochemical assays measure the direct interaction between a compound and an isolated target, such as an enzyme or receptor, free from the complexities of a cellular environment.[7] For biaryl carboxylic acids that often target enzymes like kinases, luminescence-based activity assays are a popular choice due to their sensitivity and high-throughput compatibility.[8][9]

Featured Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10] A lower ADP level in the presence of an inhibitor corresponds to higher potency.

Rationale for Selection: The ADP-Glo™ assay is a universal platform applicable to virtually any kinase. Its luminescent readout provides a high signal-to-background ratio, making it ideal for accurately determining IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare stock solutions of the kinase, substrate (e.g., a generic peptide), and ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Compound Plating: Serially dilute the fluorinated biaryl carboxylic acid analogues in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate.

  • Enzyme Addition: Add the kinase to all wells except for the "no-enzyme" controls and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.[10]

  • Reaction Initiation: Add a mixture of substrate and ATP to all wells to start the kinase reaction. Incubate for a defined period (e.g., 1-2 hours) at room temperature.

  • Reaction Termination & ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[10] Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back into ATP, which then fuels a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using "no-inhibitor" (100% activity) and "no-enzyme" (0% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement: Confirming Intracellular Activity

While biochemical assays are essential for measuring direct potency, they do not confirm that a compound can enter a cell and bind to its target in a native biological context.[11][12] Cellular target engagement assays bridge this critical gap.[12]

Featured Protocol: NanoBRET® Target Engagement Assay

The NanoBRET® assay is a live-cell method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein.[13] The assay requires a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the target. A test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

Rationale for Selection: This assay provides quantitative data on compound affinity and target occupancy within living cells, accounting for crucial factors like cell permeability.[13] It is an invaluable tool for confirming that the biochemical potency translates to a cellular effect.[12]

Step-by-Step Methodology:

  • Cell Preparation: Use cells that have been engineered to express the target protein fused to NanoLuc® luciferase. Seed the cells into a 96-well or 384-well white assay plate and incubate overnight.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cells, followed immediately by the addition of the cell-permeable NanoBRET® fluorescent tracer at a pre-determined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compounds and tracer to reach binding equilibrium.

  • Signal Detection: Add the NanoLuc® substrate (e.g., furimazine) to the wells. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected BRET ratio against the compound concentration to determine the cellular IC50 value.

Part 2: Comparative Physicochemical and ADME Profiling

A potent compound is of little therapeutic value if it possesses poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting candidates with a higher probability of success in later development stages.[14][15][16][17] For fluorinated biaryl carboxylic acids, three parameters are particularly insightful: pKa, permeability, and metabolic stability.

Acidity (pKa) Determination

The pKa of the carboxylic acid group dictates the molecule's ionization state at physiological pH (approx. 7.4).[18][19] This, in turn, influences solubility, permeability, and target binding. Fluorine's strong electron-withdrawing effect can significantly lower the pKa of a nearby carboxylic acid.[4]

Featured Protocol: Potentiometric Titration

This classic method provides a highly accurate measurement of a compound's pKa by monitoring pH changes as a titrant (e.g., NaOH) is added to a solution of the compound.[19][20]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

  • Acidification: Acidify the solution to a low pH (e.g., pH 2.0) with a strong acid (e.g., 0.1 M HCl).[19]

  • Titration: Place the solution on a magnetic stirrer and immerse a calibrated pH electrode. Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.[19]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[18][20]

Membrane Permeability Assessment

Permeability is a measure of a compound's ability to cross biological membranes, such as the intestinal wall, which is critical for oral absorption.[21] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method for predicting passive diffusion.[21][22]

Featured Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale for Selection: PAMPA is a cost-effective and rapid assay that isolates passive diffusion, avoiding the complexities of active transport.[21] This makes it an excellent tool for comparing the intrinsic permeability of a series of analogues, where changes are driven primarily by physicochemical properties like lipophilicity and ionization state.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the wells of a 96-well filter donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[23]

  • Plate Preparation:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer at pH 7.4.

    • Donor Plate: Add the test compounds (dissolved in buffer, typically at a lower pH like 5.0 to mimic the upper intestine) to the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 5-18 hours).[21][23]

  • Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[22]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the concentrations and known parameters like well volume and membrane area.

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability Evaluation

The liver is the primary site of drug metabolism, and rapid breakdown by liver enzymes can severely limit a drug's efficacy.[24] The strategic placement of fluorine can block sites of metabolism, thereby increasing a compound's half-life. An in vitro assay using human liver microsomes (HLM) is the industry standard for assessing Phase I metabolic stability.[25][26]

Featured Protocol: Human Liver Microsome (HLM) Stability Assay

Rationale for Selection: HLM contains a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[24] This assay provides a reliable and reproducible measure of a compound's intrinsic clearance, allowing for direct comparison across analogues.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled HLM on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and a solution of the NADPH cofactor, which is required for CYP enzyme activity.[27][25]

  • Incubation Mixture: In a 96-well plate, combine the HLM and the test compound (typically at a final concentration of 1 µM) in the reaction buffer. Pre-incubate the plate at 37°C for 5-10 minutes.[25][28]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold quench solution (e.g., acetonitrile) containing an internal standard.[25][28] The 0-minute time point serves as the 100% reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Part 3: Data Integration and Comparative Analysis

The power of SAR validation lies in the systematic comparison of data across a series of structurally related compounds.[5] By organizing the results into a comprehensive SAR table, researchers can discern clear trends and make data-driven decisions for the design of the next generation of molecules.

Hypothetical Case Study: Fluorination of a Biaryl Carboxylic Acid Kinase Inhibitor

Consider a hypothetical biaryl carboxylic acid lead compound (Compound 1) and two fluorinated analogues (Compound 2 and Compound 3) designed to improve its properties.

CompoundStructureKinase IC50 (nM)Cellular TE IC50 (nM)pKaPAMPA Papp (10⁻⁶ cm/s)HLM t½ (min)
1 R = H504504.51.215
2 R = 2-F251003.93.545
3 R = 4-F606004.12.818

Analysis and Interpretation:

  • Compound 2 (2-Fluoro Analogue):

    • Potency: The fluorine at the 2-position leads to a 2-fold increase in biochemical potency and a more significant 4.5-fold improvement in cellular target engagement. This suggests the 2-fluoro group may be involved in a favorable binding interaction with the target enzyme.

    • Physicochemical Properties: The pKa is lowered, making the compound more acidic. Permeability is notably improved, which likely contributes to the enhanced cellular activity.

    • Metabolism: The metabolic half-life is tripled, indicating that the 2-position may be a site of metabolism on the parent compound, which is now blocked by the stable C-F bond.

  • Compound 3 (4-Fluoro Analogue):

    • Potency: The fluorine at the 4-position is slightly detrimental to biochemical and cellular potency. This suggests that the substitution at this position may introduce a steric clash or an unfavorable electronic interaction in the binding pocket.

    • Physicochemical Properties: The pKa is moderately lowered, and permeability is improved, but not to the same extent as Compound 2.

    • Metabolism: There is no significant improvement in metabolic stability, suggesting the 4-position is not a primary metabolic soft spot.

This comparative analysis clearly demonstrates that the position of the fluorine atom has a dramatic and distinct impact on the overall profile of the molecule. The data strongly supports prioritizing further optimization around the scaffold of Compound 2.

Conclusion

Validating the structure-activity relationships of fluorinated biaryl carboxylic acids is a systematic, multi-faceted process that is essential for successful drug discovery. By integrating biochemical potency assays, cellular target engagement studies, and a core panel of physicochemical and ADME tests, researchers can build a comprehensive understanding of how structural modifications translate into functional outcomes. This data-driven approach, grounded in robust and reproducible experimental protocols, de-risks the drug development process, accelerates the optimization cycle, and ultimately increases the probability of identifying clinical candidates with superior therapeutic potential.[29][30]

References

  • In Vitro ADME - Selvita. (n.d.). Selvita. Retrieved March 7, 2024, from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved March 7, 2024, from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved March 7, 2024, from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved March 7, 2024, from [Link]

  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies. Retrieved March 7, 2024, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved March 7, 2024, from [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020, August 6). Sygnature Discovery. Retrieved March 7, 2024, from [Link]

  • Fluorine important element in new drugs synthesis: Review Study. (2024, December 8). Journal of Education and Scientific Studies. Retrieved March 7, 2024, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2021). ACS Publications. Retrieved March 7, 2024, from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved March 7, 2024, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved March 7, 2024, from [Link]

  • Target Engagement Assays. (n.d.). Eurofins DiscoverX. Retrieved March 7, 2024, from [Link]

  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved March 7, 2024, from [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved March 7, 2024, from [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). Sema. Retrieved March 7, 2024, from [Link]

  • Determination of pKa Values by Liquid Chromatography. (n.d.). LCGC. Retrieved March 7, 2024, from [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025, July 15). Promega Connections. Retrieved March 7, 2024, from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved March 7, 2024, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved March 7, 2024, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved March 7, 2024, from [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. Retrieved March 7, 2024, from [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved March 7, 2024, from [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved March 7, 2024, from [Link]

  • Development of Methods for the Determination of pKa Values. (2012). PMC - NIH. Retrieved March 7, 2024, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved March 7, 2024, from [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025, February 15). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved March 7, 2024, from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). International Journal of Innovative Research in Science & Smile. Retrieved March 7, 2024, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 7, 2024, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved March 7, 2024, from [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. Retrieved March 7, 2024, from [Link]

  • Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. (2026, February 20). Infinix Bio. Retrieved March 7, 2024, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved March 7, 2024, from [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2017). PMC - NIH. Retrieved March 7, 2024, from [Link]

Sources

Validation

IR spectroscopy characteristic peaks for 4,2'-difluorobiphenyl-2-carboxylic acid

Comprehensive Spectroscopic Comparison Guide: 4,2'-Difluorobiphenyl-2-carboxylic Acid and Related Fluorinated NSAIDs As drug development increasingly relies on halogenated scaffolds to improve metabolic stability and tar...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Comparison Guide: 4,2'-Difluorobiphenyl-2-carboxylic Acid and Related Fluorinated NSAIDs

As drug development increasingly relies on halogenated scaffolds to improve metabolic stability and target binding affinity, fluorinated biphenyl derivatives have become foundational intermediates. 4,2'-difluorobiphenyl-2-carboxylic acid is a highly specific structural analog closely related to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal and Flurbiprofen.

For researchers and formulation scientists, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a frontline analytical tool. This guide provides an objective, data-driven comparison of the characteristic IR peaks of 4,2'-difluorobiphenyl-2-carboxylic acid against its commercial alternatives, grounded in the mechanistic causality of molecular vibrations.

Mechanistic Causality of Characteristic Vibrations

To accurately interpret the IR spectrum of 4,2'-difluorobiphenyl-2-carboxylic acid, one must understand the physical causality behind the absorption bands. The spectrum is dominated by three primary structural features:

  • The Carboxylic Acid Dimerization (C=O and O-H Stretches): In the solid state, biphenyl carboxylic acids rarely exist as monomers. They form robust intermolecular hydrogen-bonded dimers. This dimerization weakens the carbonyl double-bond character, shifting the C=O stretch from a theoretical ~1760 cm⁻¹ down to the 1650–1710 cm⁻¹ range. Simultaneously, the O-H stretch becomes notoriously broad (spanning 2500–3300 cm⁻¹) due to the distribution of hydrogen bond lengths in the crystal lattice[1][2].

  • The Fluorine Dipole Effect (C-F Stretch): Fluorine is the most electronegative element, creating a massive dipole moment across the C-F bond. Because IR absorption intensity is directly proportional to the square of the change in dipole moment during vibration, C-F stretches appear as exceptionally strong, sharp bands in the 1100–1300 cm⁻¹ fingerprint region[3]. In 4,2'-difluorobiphenyl-2-carboxylic acid, the two fluorine atoms occupy distinct chemical environments (ortho and para relative to the biphenyl linkage), often resulting in a split or broadened C-F band compared to symmetric analogs[4].

  • Aromatic Skeletal Vibrations (C=C and C-H): The biphenyl core exhibits characteristic sp² C-H stretching just above 3000 cm⁻¹ (typically ~3077 cm⁻¹) and sharp C=C ring stretching vibrations between 1580 and 1650 cm⁻¹ [5].

Comparative Spectroscopic Data

The following table summarizes the quantitative IR peak assignments for 4,2'-difluorobiphenyl-2-carboxylic acid compared to two structurally related, commercially active pharmaceutical ingredients (APIs).

Functional Group Vibration4,2'-Difluorobiphenyl-2-carboxylic acid (Expected cm⁻¹)Diflunisal (cm⁻¹)[1][2][5]Flurbiprofen (cm⁻¹)Mechanistic Causality & Notes
O-H Stretch (Acid) 2500 – 3200 (Broad)2618, 28792500 – 3100Broadening is strictly caused by strong intermolecular H-bonded dimers in the solid crystalline state.
C=O Stretch (Acid) 1680 – 17001651 – 1690~1700Highly sensitive to polymorphism. Shifts to lower wavenumbers indicate stronger H-bonding networks.
Aromatic C=C Stretch 1580 – 16201600 – 16501580 – 1620Skeletal ring breathing modes; intensity varies based on ring conjugation.
C-F Stretch 1150 – 1250 (Strong, Split)1140 – 12201210 – 1230High intensity driven by massive dipole moment change. Splitting occurs due to asymmetric F-atom placement.
Aromatic C-H Stretch ~30703077~3050sp² hybridized C-H bonds require higher energy to stretch than aliphatic C-H bonds.

Note: The exact position of the C=O stretch in diflunisal derivatives is highly dependent on the polymorphic form. For instance, Diflunisal Form I exhibits a C=O stretch at 1685 cm⁻¹, while Form III shifts to 1651 cm⁻¹ due to tighter crystal packing and altered dimer geometry[2].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness and reproducibility of the spectral data, the following step-by-step methodology incorporates built-in self-validation mechanisms. Do not rely on historical background files; atmospheric conditions fluctuate daily.

Step 1: System Calibration & Validation

  • Action: Scan a traceable polystyrene standard film.

  • Validation: Confirm the presence of sharp reference peaks at exactly 1601 cm⁻¹ and 1028 cm⁻¹ . If peaks deviate by more than ±1 cm⁻¹, recalibrate the interferometer laser.

Step 2: Dynamic Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal using a lint-free wipe saturated with spectroscopic-grade isopropanol. Allow to evaporate completely.

  • Validation: Run a background scan (Air). The resulting single-beam spectrum must show a smooth energy curve without residual organic contamination. This step mathematically subtracts ambient CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹) from the final sample spectrum.

Step 3: Sample Application and Compression

  • Action: Deposit 1–2 mg of crystalline 4,2'-difluorobiphenyl-2-carboxylic acid directly onto the center of the ATR crystal.

  • Causality: Lower the pressure anvil until the torque slips. ATR relies on the evanescent wave penetrating the sample (typically 0.5–2 µm deep). Insufficient pressure results in poor optical contact, leading to artificially weak signals and distorted peak ratios, particularly in the high-frequency O-H region.

Step 4: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add a minimum of 32 scans.

  • Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans, ensuring that weak overtone bands are distinguishable from instrumental noise.

Step 5: Data Processing

  • Action: Apply an ATR-correction algorithm to account for the wavelength-dependent penetration depth (peaks at lower wavenumbers naturally appear stronger in uncorrected ATR spectra). Apply a second-derivative transformation if the C=O and aromatic C=C bands overlap heavily.

Workflow Visualization

The following logical diagram maps the critical path for the self-validating spectroscopic workflow described above.

FTIR_Protocol step1 1. System Validation (Polystyrene Standard) step2 2. Background Scan (Clean ATR Crystal) step1->step2 Validate Accuracy step3 3. Sample Compression (Apply 1-2 mg Solid) step2->step3 Baseline Established step4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) step3->step4 Ensure Optical Contact step5 5. Data Resolution (ATR Correction & Analysis) step4->step5 Process Signal

Workflow for self-validating ATR-FTIR spectroscopic analysis of fluorinated biphenyls.

Formulation Insights: Detecting Excipient Interactions

When 4,2'-difluorobiphenyl-2-carboxylic acid or its analogs are formulated into solid dispersions to enhance bioavailability, IR spectroscopy acts as a primary diagnostic tool.

If the drug is dispersed in a polymer matrix (e.g., PVP or Gelucire), the characteristic carboxylic acid dimer is often broken. The acidic proton instead forms a hydrogen bond with the hydrogen-bond acceptors of the polymer (e.g., the pyrrolidone nitrogen/carbonyl in PVP). Spectroscopically, this causes the sharp C=O stretch of the drug to broaden significantly or shift to higher wavenumbers, while the distinct O-H stretch peaks (like those at 2879 and 2618 cm⁻¹) diminish or disappear entirely[1][5]. Tracking these specific peak shifts allows formulation scientists to objectively verify the successful creation of an amorphous solid dispersion.

References

1.1 - International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). 2.5 - MDPI. 3.2 - University of Galway Research Repository. 4. 3 - BenchChem. 5.4 - NIST WebBook.

Sources

Comparative

High-Precision Elemental Analysis Standards for 2-(2-Fluorophenyl)-4-fluorobenzoic Acid: A Comparative Guide

Executive Summary 2-(2-Fluorophenyl)-4-fluorobenzoic acid (C13H8F2O2) is a highly fluorinated aromatic compound frequently utilized as a critical intermediate in pharmaceutical development[1]. Verifying its elemental com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Fluorophenyl)-4-fluorobenzoic acid (C13H8F2O2) is a highly fluorinated aromatic compound frequently utilized as a critical intermediate in pharmaceutical development[1]. Verifying its elemental composition and absolute purity is a strict regulatory requirement. However, the presence of two fluorine atoms in distinct chemical environments presents severe analytical challenges. The extreme bond dissociation energy of the C-F bond (~485 kJ/mol) resists standard thermal decomposition, while the generation of highly reactive hydrogen fluoride (HF) during combustion can compromise instrumental integrity[2].

As a Senior Application Scientist, I have evaluated numerous analytical platforms for fluorinated aromatics. This guide objectively compares the three leading methodologies—Modified CHN Microanalysis, Combustion Ion Chromatography (CIC), and Quantitative 19F NMR (qNMR)—providing field-proven protocols and causality-driven insights to ensure your analytical data is robust, reproducible, and self-validating.

Comparative Analysis of Analytical Methodologies

The Baseline: Modified CHN Combustion Analysis

Traditional CHN analyzers fail when applied to 2-(2-Fluorophenyl)-4-fluorobenzoic acid.

  • The Causality: Incomplete combustion of the robust C-F bonds yields CF4 and CF2 fragments. Because CF2 passes through the combustion tube packing unoxidized, it is falsely detected as nitrogen by the thermal conductivity detector, resulting in low carbon and high nitrogen data[2]. Furthermore, fluorine liberates oxygen from the quartz (glass) combustion tube, which artificially skews the elemental readout[3].

  • The Self-Validating Solution: To validate this system, the methodology must be modified by introducing a halogen scavenger, such as Magnesium Oxide (MgO), into the combustion zone. MgO absorbs fluorine as HF, protecting the quartz tube and ensuring that hydrogen is released accurately for quantification[2].

The Gold Standard for Fluorine: Combustion Ion Chromatography (CIC)

While CHN analysis provides the organic backbone, it does not directly quantify fluorine. Combustion Ion Chromatography (CIC) bridges this gap, relying on pyrohydrolytic combustion at temperatures exceeding 1000 °C[4].

  • The Causality: Direct combustion of fluorinated organics without moisture often yields a chaotic mixture of F2 and HF. By introducing a humidified oxygen/argon stream (pyrohydrolysis), we force the quantitative conversion of all organically bound fluorine into hydrogen fluoride (HF)[4]. The gaseous HF is then swept into an absorption tube containing reagent water, where it is fully ionized and subsequently separated by an anion-exchange column[4]. This ensures complete recovery and prevents the loss of volatile fluorine species.

The Orthogonal Validator: 19F Quantitative NMR (qNMR)

For absolute purity and structural verification, 19F qNMR is unparalleled. Unlike chromatographic methods that require identical reference standards, qNMR is a primary ratio method[5].

  • The Causality: 19F has a 100% natural isotopic abundance and a massive chemical shift range, meaning background interference is virtually zero[5]. By utilizing a Certified Reference Material (CRM) like 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA), which features a sharp CF3 singlet at -61.3 ppm, we achieve baseline resolution against the aromatic fluorine signals of 2-(2-Fluorophenyl)-4-fluorobenzoic acid (typically resonating between -110 and -120 ppm)[6].

Performance Comparison Data

Analytical MethodologyTarget ElementsTypical Sample SizeLimit of Detection (LOD)Relative Standard Deviation (RSD)Analysis Time
Modified CHN (with MgO) C, H, N1 – 2 mg~0.1%< 0.3%~10 mins
Combustion IC (CIC) F (Total)5 – 10 mg< 100 µg/L (ppb range)< 2.0%~30 mins
19F qNMR F (Specific)10 – 20 mg~1.0 mmol/L< 1.0%~15 mins

Self-Validating Experimental Protocols

Protocol A: Total Fluorine Determination via CIC
  • Sample Preparation: Accurately weigh 5–10 mg of 2-(2-Fluorophenyl)-4-fluorobenzoic acid into a ceramic sample boat.

  • Pyrohydrolytic Combustion: Introduce the sample into the furnace at ≥1000 °C under a humidified oxygen/argon stream[4]. Reasoning: The extreme heat cleaves the C-F bonds, while the moisture ensures quantitative conversion to HF rather than elusive F2 gas.

  • Gas Absorption: Pass the combusted effluent through an absorption tube containing reagent-grade water[4]. Reasoning: HF is highly water-soluble, guaranteeing complete capture of the analyte prior to chromatography.

  • IC Separation: Inject the absorbed solution onto an anion-exchange column using a standard carbonate/bicarbonate eluent.

  • Quantification: Detect the fluoride peak via suppressed conductivity and quantify against an external calibration curve of sodium fluoride (NaF).

Protocol B: Absolute Purity via 19F qNMR
  • Standard Selection: Select 3,5-BTFMBA as the internal CRM[6]. Reasoning: Its CF3 signal (-61.3 ppm) provides perfect baseline resolution from the target's aromatic fluorine signals[6].

  • Sample Preparation: Co-weigh approximately 15 mg of the analyte and 10 mg of the CRM into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • NMR Acquisition: Acquire the 19F NMR spectrum using a 90° excitation pulse and an inverse gated decoupling sequence[6]. Reasoning: This suppresses the 1H-19F Nuclear Overhauser Effect (NOE), ensuring the signal intensity remains strictly proportional to the number of fluorine nuclei.

  • Relaxation Delay: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the fluorine nuclei (typically D1 ≥ 25 seconds)[7]. Reasoning: This guarantees complete return to thermal equilibrium between scans, preventing signal saturation and quantitative errors[7].

  • Integration: Integrate the baseline-resolved peaks and calculate the absolute mass fraction using the primary ratio rule.

Decision Workflow for Fluorinated Compound Analysis

G Compound 2-(2-Fluorophenyl)-4-fluorobenzoic Acid (C13H8F2O2) Branch1 Carbon & Hydrogen Determination Compound->Branch1 Branch2 Total Fluorine Quantification Compound->Branch2 Branch3 Structural Purity & F-Content Verification Compound->Branch3 Tech1 Modified CHN Combustion (Add MgO Scavenger) Branch1->Tech1 Tech2 Combustion Ion Chromatography (CIC) Branch2->Tech2 Tech3 19F Quantitative NMR (qNMR) Branch3->Tech3 Mech1 Prevents CF4 formation & Quartz tube etching Tech1->Mech1 Mech2 Pyrohydrolysis at ≥1000°C converts F to HF Tech2->Mech2 Mech3 SI-Traceable CRM (e.g., 3,5-BTFMBA) Tech3->Mech3

Analytical workflow for resolving elemental composition in highly fluorinated compounds.

References

  • Title: 2-(2-fluorophenyl)
  • Source: scientistlive.
  • Source: elementalmicroanalysis.
  • Title: Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)
  • Title: Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI)
  • Source: nih.
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 2-(2-Fluorophenyl)-4-fluorobenzoic Acid

As a Senior Application Scientist in drug development, I frequently observe laboratories treating all organic acids with a generalized disposal approach. However, when working with halogenated intermediates like 2-(2-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently observe laboratories treating all organic acids with a generalized disposal approach. However, when working with halogenated intermediates like 2-(2-Fluorophenyl)-4-fluorobenzoic acid , a generic approach is not just non-compliant—it is actively dangerous.

This fluorinated biphenyl carboxylic acid is a highly valuable building block in the synthesis of targeted therapeutics. Yet, the very features that make it pharmacologically desirable (the ultra-stable carbon-fluorine bonds and the acidic functional group) dictate a strict, specialized approach to its end-of-life management. This guide provides a self-validating, step-by-step operational framework for the proper disposal of this compound, ensuring environmental integrity, regulatory compliance, and laboratory safety.

Chemical Profiling & Hazard Causality

To manage a chemical safely, we must first understand the causality behind its hazards. 2-(2-Fluorophenyl)-4-fluorobenzoic acid presents a dual-hazard profile: it is both an organic acid and a halogenated aromatic compound.

When halogenated compounds are subjected to standard, low-temperature incineration, they do not fully mineralize. Instead, the vapors decompose and react with atmospheric oxygen to form highly toxic byproducts, including hydrogen fluoride (HF) gas and potentially fluorinated dioxins[1]. Therefore, this compound must be routed exclusively to facilities capable of sustained high-temperature incineration equipped with alkaline gas scrubbers.

Table 1: Physicochemical & Hazard Profile
Property / FeatureDescriptionOperational Implication (Causality)
Chemical Structure Fluorinated biphenyl carboxylic acidHigh thermal stability; requires aggressive, high-temperature destruction methods.
Functional Groups Aryl fluorides (-F), Carboxylic acid (-COOH)Acidic nature requires neutralization in aqueous streams; C-F bonds strictly dictate routing to halogenated waste streams.
Combustion Byproducts Hydrogen fluoride (HF), Carbon monoxide (CO)Incineration must occur in facilities equipped with alkaline scrubbers to neutralize toxic HF gas[1].
Container Compatibility HDPE, PTFE, GlassStrictly incompatible with steel or unlined metal containers due to the risk of acidic corrosion and subsequent structural failure[2].

The Logic of Waste Segregation

The golden rule of halogenated waste management is strict segregation. Mixing halogenated waste with non-halogenated solvents drastically increases the volume of waste requiring specialized, expensive treatment, often tripling disposal costs[3].

Table 2: Waste Stream Segregation Matrix
Waste Stream CategoryCompatibility with 2-(2-Fluorophenyl)-4-fluorobenzoic acidRationale / Causality
Halogenated Organic Solvents Highly Compatible Standard disposal route. Co-mingling with other halogens (e.g., DCM, Chloroform) is safe and expected[1].
Non-Halogenated Solvents Incompatible Diluting halogenated waste with non-halogenated solvents (e.g., Hexane, EtOAc) creates unnecessary financial and environmental burdens[3].
Aqueous Acidic Waste Requires Pre-treatment Must be neutralized to pH 6-8 prior to consolidation to prevent container degradation and hazardous exothermic reactions[4].
Heavy Metals / Cyanides Strictly Incompatible Mixing creates multi-hazard waste streams that are exceptionally dangerous to process and violate EPA accumulation rules[3].

Operational Disposal Workflows

The following decision tree maps the logical flow for routing 2-(2-Fluorophenyl)-4-fluorobenzoic acid based on its physical state at the time of disposal.

G Start 2-(2-Fluorophenyl)-4-fluorobenzoic acid Waste Generation Solid Solid State (Powder/Crystals) Start->Solid Liquid Liquid State (Solution/Extract) Start->Liquid SolidCont Collect in HDPE/PTFE Solid Waste Container Solid->SolidCont OrgSolv Organic Solvent Matrix (e.g., DCM, DMSO) Liquid->OrgSolv AqSolv Aqueous Matrix (Acidic) Liquid->AqSolv Incineration High-Temperature Incineration with Alkaline HF Scrubbing SolidCont->Incineration OrgWaste Halogenated Organic Liquid Waste Stream OrgSolv->OrgWaste AqWaste Neutralize (pH 6-8) -> Aqueous Halogenated Waste AqSolv->AqWaste OrgWaste->Incineration AqWaste->Incineration

Decision tree for the segregation and disposal of fluorinated benzoic acid waste streams.

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness and safety, every protocol in your laboratory must be a self-validating system. Follow these step-by-step methodologies for disposal.

Protocol A: Solid Waste Disposal
  • Gather Materials: Ensure access to a chemically compatible secondary container (e.g., high-density polyethylene [HDPE] or polytetrafluoroethylene [PTFE]). Causality: Acids should never be placed in steel containers due to the risk of structural failure via corrosion[2].

  • Transfer: Inside a certified, actively venting fume hood, carefully transfer the solid 2-(2-Fluorophenyl)-4-fluorobenzoic acid into the designated solid waste container. Use a static-free funnel if necessary to prevent aerosolization.

  • Labeling: Immediately affix a hazardous waste tag. You must write the full chemical name: "2-(2-Fluorophenyl)-4-fluorobenzoic acid." Causality: Emergency responders and waste management personnel cannot decode abbreviations; using full names is a strict regulatory requirement[1].

  • Storage: Store the container tightly closed in a dry, cool, well-ventilated Satellite Accumulation Area (SAA)[3].

Validation Checkpoint: Before sealing the container, verify that the label explicitly reads "Halogenated Organic Waste" and that no incompatible materials (like strong oxidizers) share the same secondary containment tray.

Protocol B: Liquid Waste Disposal (Aqueous & Organic)
  • Matrix Identification: Determine if the fluorinated acid is dissolved in an organic solvent (e.g., dichloromethane, DMSO) or an aqueous solution.

  • Aqueous Neutralization (If Applicable): If the waste is an aqueous acidic solution, it must be neutralized before final bottling. Slowly add the acid waste to an equal volume of water, then neutralize with a mild base (e.g., sodium bicarbonate). Causality: Adding water to acid can cause violent, localized boiling and splashing; always add acid to water to safely dissipate the heat of hydration[4].

  • Segregation & Transfer: Pour the solution into the designated "Halogenated Organic Liquid Waste" carboy. Ensure this is done within a fume hood to protect against volatile organic compounds (VOCs)[5].

  • Sealing: Ensure the container has a threaded cap that seals tightly, rendering it vapor-tight and spill-proof[1].

Validation Checkpoint: For aqueous waste, use a calibrated pH strip to confirm the solution reads between pH 6.0 and 8.0 before transferring it to the final accumulation carboy. For organic waste, verify that the waste manifest lists the exact estimated concentration (%) of all constituents[3].

Regulatory Context & Environmental Integrity

While 2-(2-Fluorophenyl)-4-fluorobenzoic acid is an aryl fluoride and not an aliphatic per- and polyfluoroalkyl substance (PFAS), the regulatory landscape regarding all carbon-fluorine bonds is rapidly tightening.

The U.S. Environmental Protection Agency (EPA) has recently proposed adding multiple fluorinated compounds to the Resource Conservation and Recovery Act (RCRA) hazardous constituents list (40 CFR Part 261 Appendix VIII)[6],[7]. This move is designed to facilitate corrective actions for environmental releases from solid waste management units[7].

For drug development professionals, this signals a critical operational shift: the days of treating fluorinated aromatics as standard organic waste are over. By proactively routing 2-(2-Fluorophenyl)-4-fluorobenzoic acid through dedicated halogenated waste streams for high-temperature incineration[8], laboratories not only maintain current RCRA compliance but also future-proof their operations against impending, stricter environmental regulations.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry hscprep.com.au
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group illinois.edu
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury canterbury.ac.nz
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University cwu.edu
  • Halogenated Solvents in Laboratories - Campus Oper
  • EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents - The Acta Group actagroup.com
  • EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste - AALRR aalrr.com
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR ecfr.gov

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)-4-fluorobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.